molecular formula C14H12N2O2 B1520110 (3-amino-9H-carbazol-9-yl)acetic acid CAS No. 51035-05-3

(3-amino-9H-carbazol-9-yl)acetic acid

Cat. No.: B1520110
CAS No.: 51035-05-3
M. Wt: 240.26 g/mol
InChI Key: KYOFKSKTUDFVRE-UHFFFAOYSA-N
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Description

(3-amino-9H-carbazol-9-yl)acetic acid is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-amino-9H-carbazol-9-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-amino-9H-carbazol-9-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-aminocarbazol-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOFKSKTUDFVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-amino-9H-carbazol-9-yl)acetic acid (CAS Number 51035-05-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-amino-9H-carbazol-9-yl)acetic acid, a unique bifunctional carbazole derivative. Given the limited publicly available data specifically for this compound, this document synthesizes information from related carbazole analogs to propose a logical framework for its synthesis, properties, and potential applications. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, offering a robust starting point for researchers and developers interested in this promising molecule.

Introduction: The Strategic Importance of the Carbazole Scaffold

The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a variety of biological targets.[3] Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]

(3-amino-9H-carbazol-9-yl)acetic acid is a particularly intriguing derivative due to its dual functionality:

  • The 3-amino group: This functional group serves as a versatile synthetic handle for further molecular elaboration.[1] It can act as a nucleophile, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.[2] The position of the amino group at the 3-position also influences the electronic properties of the carbazole ring system.[1][2]

  • The 9-acetic acid moiety: The carboxymethyl group at the 9-position provides a site for forming amide bonds, esters, or for attachment to larger molecular scaffolds. This functionality is crucial for applications such as bioconjugation, prodrug design, and the development of targeted therapeutics.

This unique combination of a reactive amino group and a versatile carboxylic acid on a biologically active carbazole core positions (3-amino-9H-carbazol-9-yl)acetic acid as a valuable building block for the synthesis of novel drug candidates and functional materials.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₂N₂O₂Based on chemical structure.
Molecular Weight 240.26 g/mol Calculated from the molecular formula.
Appearance Likely a solid, potentially crystalline, ranging from off-white to tan powder.Similar carbazole derivatives are typically solids at room temperature.[5]
Solubility Expected to be poorly soluble in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols with heating.The carboxylic acid group will impart some polarity, but the large aromatic carbazole core will dominate, leading to low aqueous solubility.
Melting Point Expected to be relatively high, likely above 200°C.The rigid, planar structure and potential for intermolecular hydrogen bonding between the carboxylic acid and amino groups would contribute to a high melting point.
Spectroscopic Data
¹H NMRCharacteristic aromatic protons on the carbazole rings, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the amino protons.The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.
¹³C NMRResonances corresponding to the aromatic carbons of the carbazole core, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
IR SpectroscopyCharacteristic peaks for N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic rings.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of 240.26.

Proposed Synthesis Pathway

A direct, published synthesis for (3-amino-9H-carbazol-9-yl)acetic acid is not currently available. However, a logical and efficient synthetic route can be proposed based on well-established reactions for the functionalization of the carbazole nucleus. The following multi-step synthesis is designed to be robust and reproducible.

Synthesis_Pathway Carbazole Carbazole Nitrocarbazole 3-Nitro-9H-carbazole Carbazole->Nitrocarbazole Nitration (HNO₃, Acetic Acid) Nitrocarbazole_acetic_acid_ester Ethyl (3-nitro-9H-carbazol-9-yl)acetate Nitrocarbazole->Nitrocarbazole_acetic_acid_ester N-Alkylation (Ethyl bromoacetate, K₂CO₃, Acetone) Aminocarbazole_acetic_acid_ester Ethyl (3-amino-9H-carbazol-9-yl)acetate Nitrocarbazole_acetic_acid_ester->Aminocarbazole_acetic_acid_ester Reduction (SnCl₂·2H₂O, Ethanol) Target (3-amino-9H-carbazol-9-yl)acetic acid Aminocarbazole_acetic_acid_ester->Target Hydrolysis (NaOH, H₂O/Ethanol)

Figure 1. Proposed synthetic pathway for (3-amino-9H-carbazol-9-yl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Nitration of Carbazole to 3-Nitro-9H-carbazole

  • Rationale: This initial step introduces a nitro group at the 3-position of the carbazole ring, which will later be reduced to the desired amino group. The 3-position is regioselectively nitrated under these conditions.[1]

  • Procedure:

    • To a stirred solution of carbazole in glacial acetic acid at room temperature, slowly add a solution of nitric acid in acetic acid.

    • Maintain the temperature below 30°C during the addition.

    • After the addition is complete, continue stirring at room temperature for 2-4 hours.

    • Pour the reaction mixture into a large volume of ice-water.

    • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 3-nitro-9H-carbazole.

Step 2: N-Alkylation to Ethyl (3-nitro-9H-carbazol-9-yl)acetate

  • Rationale: This step introduces the acetic acid ester moiety at the 9-position of the carbazole nitrogen. The use of a base like potassium carbonate is essential to deprotonate the carbazole nitrogen, making it nucleophilic.

  • Procedure:

    • Dissolve 3-nitro-9H-carbazole in acetone and add anhydrous potassium carbonate.

    • To this suspension, add ethyl bromoacetate dropwise.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield ethyl (3-nitro-9H-carbazol-9-yl)acetate.

Step 3: Reduction to Ethyl (3-amino-9H-carbazol-9-yl)acetate

  • Rationale: The nitro group is selectively reduced to an amino group using a mild reducing agent like tin(II) chloride dihydrate. This method is effective for the reduction of nitroarenes without affecting the ester group.

  • Procedure:

    • Dissolve ethyl (3-nitro-9H-carbazol-9-yl)acetate in ethanol and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl (3-amino-9H-carbazol-9-yl)acetate.

Step 4: Hydrolysis to (3-amino-9H-carbazol-9-yl)acetic acid

  • Rationale: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base-catalyzed reaction.

  • Procedure:

    • Dissolve ethyl (3-amino-9H-carbazol-9-yl)acetate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture at reflux for 4-8 hours.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield (3-amino-9H-carbazol-9-yl)acetic acid.

Potential Applications in Research and Drug Development

The unique bifunctional nature of (3-amino-9H-carbazol-9-yl)acetic acid makes it a versatile building block for a wide range of applications.

Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science Target (3-amino-9H-carbazol-9-yl)acetic acid Anticancer Anticancer Agents Target->Anticancer Derivatization of 3-amino group Neuroprotective Neuroprotective Agents Target->Neuroprotective Synthesis of novel scaffolds Antimicrobial Antimicrobial Agents Target->Antimicrobial Introduction of pharmacophores Fluorescent_Probes Fluorescent Probes Target->Fluorescent_Probes Bioconjugation via 9-acetic acid Organic_Electronics Organic Electronics Target->Organic_Electronics Polymer synthesis

Figure 2. Potential applications of (3-amino-9H-carbazol-9-yl)acetic acid.

Drug Discovery and Medicinal Chemistry
  • Synthesis of Novel Anticancer Agents: The carbazole nucleus is a key component of several anticancer drugs.[4] The 3-amino group of the title compound can be acylated, alkylated, or used in coupling reactions to introduce various side chains designed to interact with specific biological targets, such as kinases or DNA. The 9-acetic acid moiety can be used to improve solubility or for targeted delivery by conjugation to antibodies or other biomolecules.

  • Development of Neuroprotective Agents: Carbazole derivatives have shown promise in the treatment of neurodegenerative diseases.[3][4] The ability to modify both the 3- and 9-positions of (3-amino-9H-carbazol-9-yl)acetic acid allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective neuroprotective agents.

  • Antimicrobial Drug Development: The carbazole scaffold has been explored for the development of new antimicrobial agents to combat drug-resistant pathogens.[4] The title compound can serve as a starting material for the synthesis of a library of derivatives to be screened for antibacterial and antifungal activity.

Materials Science and Chemical Biology
  • Fluorescent Probes and Bioconjugation: The carbazole moiety is inherently fluorescent. The 9-acetic acid group provides a convenient point of attachment to biomolecules such as proteins, peptides, or nucleic acids. This allows for the development of fluorescent probes for imaging and sensing applications in chemical biology.

  • Organic Electronics: Carbazole-containing polymers are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their charge-transporting properties.[1] The bifunctionality of (3-amino-9H-carbazol-9-yl)acetic acid could be exploited in the synthesis of novel monomers for the creation of functional polymers with tailored electronic and optical properties.

Conclusion

(3-amino-9H-carbazol-9-yl)acetic acid represents a promising, yet underexplored, chemical entity. Its unique combination of a reactive 3-amino group and a versatile 9-acetic acid moiety on the privileged carbazole scaffold makes it a highly valuable building block for a multitude of applications in drug discovery and materials science. While direct experimental data for this compound is scarce, this guide provides a solid theoretical and practical foundation for its synthesis and potential uses, based on the established chemistry of related carbazole derivatives. It is our hope that this in-depth technical guide will inspire further research and unlock the full potential of this intriguing molecule.

References

  • PrepChem. Synthesis of a. 9H-Carbazol-9-amine. Available from: [Link]

  • Bondock, S., Alqahtani, S., & Fouda, A. M. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 369-393. Available from: [Link]

  • Wéber, M., Fekete, J., & Fodor, L. (2001). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 54(1), 131-136. Available from: [Link]

  • Letessier, J., et al. (2011). 3-(9H-Carbazol-9-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. Available from: [Link]

  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. Available from: [Link]

  • Tikhonova, Z. A., et al. (2018). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Chemistry of Heterocyclic Compounds, 54(10), 990-997. Available from: [Link]

  • Bondock, S., Alqahtani, S., & Fouda, A. M. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. Available from: [Link]

  • Xie, M. H., et al. (2009). 2-(Carbazol-9-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2860. Available from: [Link]

  • Salimon, J., Salih, N., & Hameed, A. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 4(1), 99-103. Available from: [Link]

  • Pirc, S., et al. (2019). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 24(18), 3291. Available from: [Link]

  • Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. Available from: [Link]

  • Sangeetha, R., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. Available from: [Link]

  • Kumar, A., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini reviews in medicinal chemistry, 16(16), 1313–1331. Available from: [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Chemical Society Reviews, 38(5), 1319-1330. Available from: [Link]

  • Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. Available from: [Link]

Sources

Comprehensive Guide to (3-Amino-9H-carbazol-9-yl)acetic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3-amino-9H-carbazol-9-yl)acetic acid , a bifunctional carbazole derivative critical in medicinal chemistry and materials science.

Executive Summary

(3-Amino-9H-carbazol-9-yl)acetic acid (CAS: 51035-05-3) is a heterotricyclic compound characterized by a rigid, planar carbazole core functionalized with an amino group at the C3 position and an acetic acid moiety at the N9 nitrogen.[1] This dual functionality renders it a versatile scaffold: the C3-amino group serves as a reactive nucleophile for derivatization (e.g., sulfonamide formation in CRTH2 antagonists), while the N9-acetic acid tail provides solubility modulation and a handle for bioconjugation or surface anchoring in photovoltaic applications.

Unlike its non-functionalized parent, 9-carbazolylacetic acid (9-CAA), this molecule possesses intrinsic fluorescence and redox activity, making it a valuable precursor for fluorescent probes, DNA intercalators, and "Tryptophan-mimic" non-natural amino acids.

Molecular Architecture & Physiochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of a tricyclic aromatic system (carbazole) which is essentially planar.[2] However, crystallographic data from related analogs suggests the N-acetic acid side chain is not coplanar with the ring system; the carboxyl group typically twists significantly (dihedral angle ~88°) relative to the carbazole plane to minimize steric repulsion with the C1/C8 protons.

  • Core: Electron-rich, fluorescent tricyclic system.

  • C3-Amine: Increases electron density, shifting absorption/emission to longer wavelengths (red-shift) compared to unsubstituted carbazole. Acts as a hydrogen bond donor.

  • N9-Carboxyl: Provides pH-dependent solubility (zwitterionic potential at neutral pH) and serves as an anchoring group for metal oxides (TiO2) or biological targets.

Key Physiochemical Data
PropertyValue / Description
IUPAC Name 2-(3-amino-9H-carbazol-9-yl)acetic acid
CAS Number 51035-05-3
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
Solubility Soluble in DMSO, DMF, dilute alkali (NaOH); Poor in water (neutral/acidic)
pKa (Predicted) ~4.5 (COOH), ~3.5 (Aniline NH₂ conjugate acid)
Fluorescence Strong emission in Blue/UV region (approx.[3][4]

370-420 nm)
Appearance Tan to greyish powder (oxidizes slowly in air)

Synthetic Pathways & Experimental Protocol

Strategic Causality

Direct alkylation of 3-aminocarbazole is not recommended due to competing N-alkylation at the primary amine (C3-NH2) versus the indole nitrogen (N9). The most robust, self-validating route utilizes a Nitration → Alkylation → Reduction strategy. This ensures the C3 position is protected as a nitro group during the alkylation step, guaranteeing regioselectivity.

Reaction Scheme Visualization

SynthesisPath cluster_legend Reaction Phase Carbazole Carbazole (Starting Material) NitroCarbazole 3-Nitro-9H-carbazole (Intermediate A) Carbazole->NitroCarbazole HNO3, AcOH (Nitration) NitroEster Ethyl 2-(3-nitro-9H- carbazol-9-yl)acetate (Intermediate B) NitroCarbazole->NitroEster BrCH2COOEt K2CO3, DMF (N-Alkylation) AminoEster Ethyl 2-(3-amino-9H- carbazol-9-yl)acetate (Intermediate C) NitroEster->AminoEster Sn/HCl or H2/Pd-C (Reduction) FinalProduct (3-Amino-9H-carbazol- 9-yl)acetic acid (Target) AminoEster->FinalProduct NaOH, EtOH (Hydrolysis)

Figure 1: Regioselective synthesis pathway preventing side reactions at the amino group.

Detailed Protocol
Step 1: Regioselective Nitration
  • Dissolve 9H-carbazole (10 mmol) in glacial acetic acid (50 mL).

  • Add concentrated nitric acid (1.1 eq) dropwise at room temperature. The steric bulk of the carbazole directs nitration primarily to the 3-position (para to the nitrogen).

  • Pour into ice water. Filter the yellow precipitate (3-nitrocarbazole ).

  • Validation: TLC (Hexane/EtOAc) should show a single yellow spot with lower Rf than starting material.

Step 2: N-Alkylation (The Critical Junction)
  • Dissolve 3-nitrocarbazole (Intermediate A) in dry DMF.

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) to deprotonate the indole nitrogen (N9). Stir for 30 mins.

  • Add Ethyl Bromoacetate (1.2 eq) slowly. Heat to 60°C for 4 hours.

  • Causality: Using the nitro-intermediate prevents alkylation at the C3 position. The ester is used instead of the acid to prevent salt formation and improve solubility during workup.

  • Precipitate in water, filter, and recrystallize from ethanol to obtain Intermediate B .

Step 3: Reduction & Hydrolysis
  • Reduction: Suspend Intermediate B in Ethanol/HCl. Add Tin (Sn) powder or use H₂/Pd-C hydrogenation. Monitor the disappearance of the yellow color (nitro group reduction).

  • Hydrolysis: Once reduced to the amine (Intermediate C), add 2M NaOH directly to the reaction mixture and reflux for 1 hour.

  • Isolation: Neutralize carefully with dilute HCl to pH ~5 (isoelectric point). The product, (3-amino-9H-carbazol-9-yl)acetic acid , will precipitate as a tan/grey solid.

Spectroscopic Characterization (Quality Control)

To validate the structure, the following spectroscopic signals are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

12.5 ppm (s, 1H)
Carboxylic acid proton (-COOH ).

5.10 ppm (s, 2H)
Methylene bridge (N-CH ₂-COOH). Singlet confirms N-substitution.

4.80 ppm (br s, 2H)
Amino group (-NH ₂). Disappears on D₂O shake.

7.0 - 8.0 ppm (m, 7H)
Aromatic carbazole protons. Look for the doublet at C4 (ortho to amine) which is shielded.
IR Spectroscopy 3300-3400 cm⁻¹Doublet indicating primary amine (-NH₂) stretching.
1710 cm⁻¹Strong Carbonyl (C=O) stretch of the carboxylic acid.
Mass Spectrometry m/z 241.1 [M+H]⁺Protonated molecular ion.

Applications in Drug Discovery & Materials

Scaffold for CRTH2 Antagonists

This molecule is a structural analog to the side chain of Ramatroban . Researchers use the 3-amino group to couple with arylsulfonyl chlorides, creating sulfonamide derivatives that act as antagonists for the PGD2 receptor (CRTH2), a target for asthma and allergic rhinitis treatment.

Fluorescent "Tryptophan Mimics"

The carbazole nucleus is isosteric with indole (tryptophan side chain) but possesses higher quantum yield and stability.

  • Protocol: The carboxylic acid is coupled to the N-terminus of a peptide (or the amine to the C-terminus) using standard EDC/NHS chemistry.

  • Utility: Used to probe protein-protein interactions or membrane insertion where intrinsic Tryptophan fluorescence is insufficient.

Bioconjugation & Labeling

Similar to 3-amino-9-ethylcarbazole (AEC) , which is a standard peroxidase substrate, this acetic acid derivative can be used in immunohistochemistry. The carboxyl group allows it to be pre-conjugated to antibodies or DNA aptamers, creating a "turn-on" redox probe.

Applications Core (3-Amino-9H-carbazol- 9-yl)acetic acid DrugDisc Drug Discovery (CRTH2 Antagonists) Core->DrugDisc Sulfonylation of -NH2 BioProbe Fluorescent Probes (Trp Mimics) Core->BioProbe Peptide Coupling via -COOH MatSci Materials Science (Hole Transport) Core->MatSci Surface Anchoring on TiO2

Figure 2: Divergent applications based on functional group utilization.

References

  • Bondock, S., et al. (2019).[4][5] "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry, 43, 369–393.[5]

  • Xie, M.H., et al. (2009).[2] "2-(Carbazol-9-yl)acetic acid."[1][2] Acta Crystallographica Section E, E65, o2860.[2]

  • PubChem. "3-Amino-9-ethylcarbazole (Compound Summary)." National Library of Medicine.

  • ChemicalBook. "2-(3-Amino-9H-carbazol-9-yl)acetic acid Product Properties."

Sources

Technical Guide: Spectroscopic Properties of (3-Amino-9H-carbazol-9-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: 2-(3-Amino-9H-carbazol-9-yl)acetic acid (CAS 51035-05-3)

Executive Summary

(3-Amino-9H-carbazol-9-yl)acetic acid represents a specialized class of fluorescent carbazole derivatives that bridges the gap between high-sensitivity optical probes and functional chemical building blocks. Unlike unsubstituted carbazole, the introduction of an amino group at the 3-position significantly alters its electronic structure, inducing a bathochromic shift that moves its emission into the visible blue region (410–440 nm). This shift, combined with the carboxyl handle at the N-9 position, makes it a valuable bifunctional reagent for glycan analysis, peptide labeling, and the synthesis of conductive polymers. This guide provides a rigorous analysis of its spectroscopic signature, experimental protocols for characterization, and its utility in bioanalytical workflows.

Molecular Architecture & Electronic Basis

The spectroscopic behavior of (3-amino-9H-carbazol-9-yl)acetic acid is governed by its tricyclic aromatic core and the interplay between its substituents.

  • Core Chromophore: The carbazole ring system (dibenzopyrrole) provides a rigid, planar structure with high quantum efficiency.

  • Auxochrome (C-3 Amino): The electron-donating primary amine (-NH₂) at position 3 participates in conjugation with the π-system. This lowers the energy gap between the HOMO and LUMO (

    
    ), resulting in a red-shifted absorption and emission compared to the parent carbazole.
    
  • Solubilizing/Linker Group (N-9 Acetic Acid): The acetic acid moiety attached to the pyrrolic nitrogen disrupts the symmetry slightly but primarily serves as a solubility enhancer in aqueous buffers and a chemical handle for conjugation (e.g., via EDC/NHS coupling).

Chemical Identity
PropertyDetail
IUPAC Name 2-(3-Amino-9H-carbazol-9-yl)acetic acid
CAS Number 51035-05-3
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (pH dependent)

Spectroscopic Profile

UV-Visible Absorption Spectroscopy

The absorption spectrum is characterized by the typical structured bands of the carbazole nucleus, modified by the amino substituent.

Transition BandWavelength (

)
Electronic Origin
Band I (High Energy) ~235 nm

(Carbazole core)
Band II ~260 nm

(Carbazole core)
Band III ~290–300 nm

(Conjugated system)
Band IV (Low Energy) ~330–350 nmCharge Transfer (CT) / Auxochrome-modified

Note: The low-energy band at 330–350 nm is the primary excitation window for fluorescence applications, avoiding interference from protein absorption (280 nm).

Fluorescence Spectroscopy

The 3-amino substitution imparts a strong "push-pull" character to the excited state, leading to significant solvatochromism.

  • Excitation Maximum (

    
    ):  340–350 nm
    
  • Emission Maximum (

    
    ):  420–440 nm (Violet-Blue)
    
  • Stokes Shift: Large (~70–90 nm), reducing self-quenching and scattering interference.

  • Quantum Yield (

    
    ):  High (>0.4 in polar organic solvents).
    
  • Solvent Effect: In polar protic solvents (e.g., water/methanol), the emission red-shifts and intensity may decrease due to hydrogen bonding interactions with the amino group.

Vibrational Spectroscopy (IR)

Key diagnostic bands for structural verification:

  • 3300–3450 cm⁻¹: N-H stretching (Primary amine, doublet).

  • 2500–3000 cm⁻¹: O-H stretching (Carboxylic acid, broad).

  • 1700–1730 cm⁻¹: C=O stretching (Carboxylic acid carbonyl).

  • 1580–1620 cm⁻¹: C=C aromatic skeletal vibrations.

Nuclear Magnetic Resonance (¹H NMR)
  • Aromatic Region (7.0–8.5 ppm): 7 protons. The proton at C-4 (ortho to amino) typically appears as a doublet at lower field.

  • Methylene Linker (~5.0 ppm): Singlet (2H), connecting N-9 to the carboxyl group.

  • Amino Protons: Broad singlet, chemical shift is highly solvent-dependent (exchangeable with D₂O).

Visualization of Photophysical Mechanisms[1]

The following Jablonski diagram illustrates the energy transitions responsible for the compound's fluorescence, highlighting the relaxation pathways.

Jablonski cluster_transitions Photophysical Transitions S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation S2 Excited Singlet (S2) S0->S2 Excitation (High E) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 ISC S2->S1 IC / VR T1->S0 Non-radiative / Phosphorescence Abs Absorption (UV: ~340 nm) Fl Fluorescence (Blue: ~430 nm) ISC Intersystem Crossing VR Vibrational Relaxation

Caption: Energy level diagram showing excitation (green), non-radiative relaxation (yellow), and fluorescence emission (blue).

Experimental Protocols

Preparation of Stock Solutions

Solvent Choice: The compound is hydrophobic. Do not attempt to dissolve directly in water.

  • Weigh 1.2 mg of (3-amino-9H-carbazol-9-yl)acetic acid (MW: 240.26).

  • Dissolve in 5.0 mL of DMSO (Dimethyl sulfoxide) to create a 1 mM stock solution .

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store at 4°C in an amber vial (stable for ~1 month).

Fluorescence Measurement Workflow

Objective: Determine the optimal excitation/emission for a specific assay buffer.

  • Dilution: Dilute the stock 1:100 into the assay buffer (e.g., PBS pH 7.4) to reach 10 µM .

    • Note: If precipitation occurs, add 10-20% Ethanol or Methanol to the buffer.

  • Blanking: Use the buffer/solvent mixture (without dye) to zero the spectrofluorometer.

  • Excitation Scan: Set emission monochromator to 450 nm. Scan excitation from 250 nm to 400 nm.

    • Expect peak ~340 nm.

  • Emission Scan: Set excitation monochromator to the peak found in step 3 (e.g., 340 nm). Scan emission from 360 nm to 600 nm.

    • Expect peak ~420-430 nm.

Applications in Bioanalysis

Glycan Analysis (Reductive Amination)

The primary amine at position 3 allows this molecule to function as a fluorescent tag for reducing sugars (glycans). It offers higher sensitivity than 2-aminobenzoic acid (2-AA) due to the higher quantum yield of the carbazole core.

Workflow Logic:

  • Schiff Base Formation: The 3-amino group attacks the aldehyde of the reducing sugar.

  • Reduction: Sodium cyanoborohydride reduces the imine to a stable amine linkage.

  • Detection: The labeled glycan is separated by HPLC and detected via fluorescence (Ex 340 / Em 430).

GlycanLabeling Glycan Reducing Glycan (Aldehyde) Intermediate Schiff Base (Imine) Glycan->Intermediate + Reagent Acid Catalyst Reagent 3-Amino-Carbazole Derivative Reagent->Intermediate Product Fluorescently Labeled Glycan Intermediate->Product Reduction Reductant NaCNBH3 (Reductant) Reductant->Product

Caption: Reaction pathway for labeling reducing sugars with 3-amino-carbazole derivatives via reductive amination.

References

  • PubChem. (2025). 3-Amino-9-ethylcarbazole (Compound Summary). National Library of Medicine. Link

    • Note: Cited for structural and toxicological properties of the close analogue 3-amino-9-ethylcarbazole.
  • Bondock, S., et al. (2019).[1] Progress in the chemistry of 3-amino-9-ethylcarbazole.[1][2][3] Turkish Journal of Chemistry, 43, 369–393. Link

    • Comprehensive review of synthesis and reactivity of 3-aminocarbazole deriv
  • AAT Bioquest. (2025).[4] Spectrum of Carbazole.[1][4][5][6][7][8][9] AAT Bioquest Spectrum Viewer.[4] Link

    • Source for parent carbazole spectral data (Ex 323 nm / Em 351 nm)
  • Sigma-Aldrich. (2025).[9] 2-(3-Amino-9H-carbazol-9-yl)acetic acid Product Page. Merck KGaA. Link

    • Verification of commercial availability and CAS identity.
  • Smith, T.J., et al. (2013). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Organic & Biomolecular Chemistry.[1][5] Link

    • Discusses the solvatochromism and quantum yield of amino-carbazole deriv

Sources

Computational Design of Carbazole-Based Optoelectronics and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbazole Privilege

Carbazole (9H-carbazole) is a "privileged scaffold" in both materials science and medicinal chemistry due to its high thermal stability, electron-rich nature, and ease of functionalization at the 3, 6, and 9 positions.

In Optoelectronics (OLEDs/OPVs) , carbazole derivatives serve as excellent hole-transporting materials (HTM) and hosts for Thermally Activated Delayed Fluorescence (TADF) due to their high triplet energy (


).[1]
In Medicinal Chemistry , they exhibit potent anti-tumor and anti-inflammatory properties by intercalating DNA or inhibiting kinases.

The Computational Challenge: Standard Density Functional Theory (DFT) often fails to accurately predict the electronic properties of carbazole derivatives, particularly Charge Transfer (CT) states in Donor-Acceptor (D-A) systems. This guide provides a corrected, high-fidelity protocol to overcome these artifacts using range-separated functionals.

Theoretical Framework: Overcoming the "Ghost" States

The Failure of B3LYP in Charge Transfer

While B3LYP is the industry standard for ground-state organic chemistry, it catastrophically fails for carbazole-based D-A systems (e.g., Carbazole-Benzophenone).

  • The Mechanism of Failure: Standard hybrid functionals (like B3LYP) lack correct long-range exchange. They artificially stabilize CT states, predicting "ghost" states with near-zero oscillator strength at energies far below experimental values.

  • The Solution: You must use Range-Separated Hybrid (RSH) functionals (e.g., CAM-B3LYP ,

    
    B97X-D ) for excited state calculations. These functionals increase the amount of Hartree-Fock exchange as the electron-hole distance increases, correctly modeling the CT excitation energy.
    

Validated Computational Protocol

This workflow is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Phase 1: Ground State Geometry & Stability

Objective: Obtain the global minimum structure (


).
  • Method: DFT / B3LYP

  • Basis Set: 6-31G(d) (Cost-effective for geometry) or def2-SVP.

  • Solvation: Gas phase is acceptable for geometry unless specific solute-solvent H-bonding is expected.

  • Validation (Frequency Analysis):

    • Calculate vibrational frequencies at the same level of theory.

    • Criterion: No imaginary frequencies (NImag = 0).

    • Troubleshooting: If imaginary frequencies exist, perturb the geometry along the imaginary normal mode and re-optimize.

Phase 2: Electronic Structure & Excited States (TD-DFT)

Objective: Predict UV-Vis absorption, Emission, and Band Gap.

  • Method: TD-DFT / CAM-B3LYP or

    
    B97X-D  (Crucial for CT states).
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP (Diffuse functions + are mandatory for excited states).

  • Solvation: PCM (Polarizable Continuum Model) or SMD .

    • Why? Carbazole transitions are highly solvatochromic. Gas-phase calculations will overestimate the band gap by 0.3–0.5 eV compared to experiment.

  • Key Output Extraction:

    • Vertical Excitation Energy (

      
      ):  Absorption 
      
      
      
      .
    • Oscillator Strength (

      
      ):  Intensity of the transition.
      
    • Character: Look for HOMO

      
       LUMO dominance (>80%).
      
Phase 3: TADF & Charge Transport Parameters (Advanced)

Objective: Calculate Singlet-Triplet Gap (


) and Reorganization Energy (

).
  • 
     Calculation: 
    
    
    
    
    • Note: Use the TDA (Tamm-Dancoff Approximation) if available, as it often yields better triplet energies than full TD-DFT.

  • Hole Reorganization Energy (

    
    ): 
    
    
    
    
    • Where

      
       is the energy of the cation at the neutral geometry.
      

Visualization of Workflows

Diagram 1: The Computational Pipeline

This diagram illustrates the decision tree for ensuring theoretical accuracy.

G Start Start: Molecular Design Opt Geometry Opt (B3LYP/6-31G*) Start->Opt Freq Freq Check (NImag == 0?) Opt->Freq Fail Perturb Geometry Freq->Fail No (Imag Freq) Decision Target Property? Freq->Decision Yes Fail->Opt UVVis TD-DFT (Absorption) Method: CAM-B3LYP Solvent: PCM Decision->UVVis Optics TADF TADF Analysis Calc S1 & T1 Delta E(ST) Decision->TADF OLED Efficiency Transport Charge Transport Calc Cation/Anion Reorg. Energy Decision->Transport Mobility

Caption: Figure 1. Self-validating computational workflow for carbazole derivatives. Note the branch at Frequency Check.

Data Interpretation & Metrics

Table 1: Functional Selection Guide for Carbazoles
Property of InterestRecommended FunctionalBasis Set (Production)Reason for Choice
Ground State Geometry B3LYP6-31G(d)Error cancellation yields accurate bond lengths.
UV-Vis (Local Excitation) PBE0 or B3LYP6-311+G(d,p)Standard hybrids work well for localized

states.
UV-Vis (Charge Transfer) CAM-B3LYP /

B97X-D
6-311+G(d,p)Corrects long-range interaction; prevents "ghost" states.
TADF (

)
M06-2X or LC-wPBEdef2-TZVPHigh HF exchange % improves triplet energy prediction.
Reactivity / Docking B3LYP6-311++G(d,p)Accurate description of electron density for MEP mapping.
Diagram 2: The TADF Mechanism (OLED Core)

Carbazole is often used as the "Donor" in D-A systems to minimize the spatial overlap between HOMO and LUMO, resulting in a small


 required for TADF.

TADF S1 S1 (Singlet Excited) Charge Transfer State T1 T1 (Triplet Excited) Local or CT State S1->T1 ISC S0 S0 (Ground State) S1->S0 Fluorescence (ns) T1->S1 RISC (TADF) Requires Small Delta E_ST T1->S0 Phosphorescence (ms) S0->S1 Absorption (hv)

Caption: Figure 2. Jablonski diagram showing Reverse Intersystem Crossing (RISC), the key mechanism in Carbazole-based TADF materials.

Key Electronic Descriptors

HOMO-LUMO Gap ( )
  • Definition: The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

  • Significance:

    • Large Gap (> 4.0 eV): Indicates high kinetic stability (chemical hardness). Typical for host materials.[1]

    • Small Gap (< 2.5 eV): Indicates visible light absorption/emission and high reactivity.

  • Carbazole Specifics: The HOMO is typically localized on the carbazole nitrogen and the fused rings.[2] Functionalizing the 3,6-positions with electron-withdrawing groups (e.g., -CN, -F) stabilizes the HOMO, widening the gap.

Molecular Electrostatic Potential (MEP)[3]
  • Application: Medicinal Chemistry (Docking).[3]

  • Visualization: Maps electron density onto the van der Waals surface.

    • Red Regions (Negative): Nucleophilic sites (e.g., the Carbazole Nitrogen lone pair). These are docking sites for cationic residues in proteins.

    • Blue Regions (Positive): Electrophilic sites.

  • Protocol: Calculate at B3LYP/6-311++G(d,p) and set isovalue to 0.0004 a.u.

References

  • Benchmarking DFT for Charge Transfer: Title: Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Carbazole in OLEDs (Review): Title: The Role of Carbazole Derivatives in Modern OLED Technology.[2][4][5] Source: NBInno URL:[Link]

  • TADF Theoretical Protocols: Title: Multireference Ab Initio Calculations on Excited Electronic States of Carbazole-Based Organic Compounds for TADF. Source: NIH / PubMed URL:[Link]

  • HOMO-LUMO Gap & Reactivity: Title: HOMO-LUMO Gap in Open Shell Calculations: Meaningful or Meaningless? Source: Joaquin Barroso Blog (Computational Chemistry) URL:[Link]

  • Carbazole Electron Transport Materials: Title: Carbazole derivatives as electron transport and n-type acceptor materials.[5] Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

The Ascendancy of 3-Aminocarbazole: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Potential of a Versatile Scaffold

In the vast landscape of heterocyclic chemistry, the carbazole nucleus stands as a privileged scaffold, a testament to its enduring presence in natural products, pharmaceuticals, and functional materials. While the parent carbazole ring system, first described in the 19th century, has been the subject of extensive investigation, the strategic introduction of functional groups unlocks a cascade of possibilities.[1] Among these, the 3-amino substitution emerges as a critical gateway to a diverse and potent class of molecules. This guide provides a comprehensive exploration of 3-aminocarbazole compounds, from their historical discovery to modern synthetic strategies and their burgeoning applications in drug discovery and materials science. We will delve into the nuanced chemistry that governs their synthesis and reactivity, offering not just protocols, but the rationale behind them, to empower researchers in their quest for novel chemical entities.

The Carbazole Core: A Foundation of Stability and Reactivity

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring.[2] This planar, electron-rich system possesses inherent thermal and chemical stability, coupled with intriguing photophysical properties.[2] The nitrogen atom's lone pair of electrons participates in the aromatic system, influencing the electron density distribution across the rings. This electronic nature makes the carbazole scaffold an excellent building block for materials with tailored electronic and optical properties, such as those used in organic light-emitting diodes (OLEDs).[2][3]

The strategic placement of an amino group at the C-3 position dramatically alters the electronic landscape of the carbazole nucleus. This substitution enhances the electron-donating character of the molecule, influencing its reactivity and biological interactions. The amino group at the 3-position activates the carbazole ring towards electrophilic substitution, particularly at the C-2 and C-4 positions, providing a versatile handle for further functionalization and the construction of complex heterocyclic systems.[2][4]

A Journey Through Time: The Discovery and Historical Development of 3-Aminocarbazoles

The history of 3-aminocarbazole is intrinsically linked to the broader exploration of carbazole chemistry. Early investigations in the late 19th and early 20th centuries focused on the isolation of carbazole from coal tar and the elucidation of its fundamental reactivity. The synthesis of 3-aminocarbazole itself was a logical progression, driven by the desire to create dyes and other industrially relevant compounds.

A pivotal and straightforward method for the preparation of 3-aminocarbazole involves a two-step process: the regioselective nitration of carbazole followed by the reduction of the resulting 3-nitrocarbazole.[2][4] This classical approach remains a cornerstone of 3-aminocarbazole synthesis due to its efficiency and the ready availability of the starting materials.

Synthesis_of_3_Aminocarbazole Carbazole Carbazole Nitrocarbazole 3-Nitrocarbazole Carbazole->Nitrocarbazole HNO₃ / CH₃COOH Aminocarbazole 3-Aminocarbazole Nitrocarbazole->Aminocarbazole Reduction (e.g., Sn/HCl)

Figure 1: A simplified workflow for the synthesis of 3-aminocarbazole.

Over the years, numerous modifications and alternative synthetic routes have been developed to improve yields, regioselectivity, and substrate scope. These advancements have been crucial in expanding the accessibility and utility of 3-aminocarbazole derivatives for a wide range of applications.

Mastering the Synthesis: Key Methodologies and Mechanistic Insights

The synthesis of 3-aminocarbazole and its derivatives is a rich field of study, with various strategies employed to achieve the desired molecular architecture. Understanding the underlying principles of these methods is paramount for successful and efficient synthesis.

The Classical Route: Nitration and Reduction

This remains one of the most common and cost-effective methods for preparing the parent 3-aminocarbazole.

Experimental Protocol: Synthesis of 3-Aminocarbazole [2][4]

Step 1: Nitration of Carbazole

  • Dissolve carbazole in glacial acetic acid at room temperature.

  • Slowly add a mixture of nitric acid and acetic acid to the solution while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash the solid with water until neutral, and dry to obtain 3-nitrocarbazole. A typical yield for this regioselective nitration is around 93%.[2][4]

Step 2: Reduction of 3-Nitrocarbazole

  • Suspend 3-nitrocarbazole in a suitable solvent such as ethanol.

  • Add a reducing agent, classically tin (Sn) metal, followed by the slow addition of concentrated hydrochloric acid (HCl).

  • Heat the mixture at reflux until the reduction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the 3-aminocarbazole.

  • Filter, wash the product with water, and dry. This reduction step typically affords a high yield of around 95%.[2][4]

The choice of reducing agent can be varied, with other systems like catalytic hydrogenation (e.g., Pd/C, H₂) also being effective. The causality behind the choice of tin and hydrochloric acid lies in its historical prevalence and effectiveness for nitro group reductions, providing a robust and scalable method.

Modern Synthetic Approaches

While the classical route is reliable, modern organic synthesis has introduced more sophisticated methods for constructing the 3-aminocarbazole scaffold, often with greater control over substitution patterns. These can include transition-metal-catalyzed cross-coupling reactions to introduce the amino group or build the carbazole ring system with the amino functionality already in place. For instance, Buchwald-Hartwig amination can be employed to couple an amine with a 3-halocarbazole derivative.

The Reactive Hub: Chemical Reactivity of 3-Aminocarbazole

The unique electronic properties of 3-aminocarbazole make it a versatile building block in organic synthesis. The presence of the amino group and the activated carbazole ring offers multiple sites for chemical modification.[2][4]

Reactions at the Amino Group

The primary amino group at the C-3 position behaves as a typical nucleophile. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.[4]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

Reactions on the Carbazole Ring

The amino group at C-3 strongly activates the carbazole ring towards electrophilic aromatic substitution, primarily at the C-2 and C-4 positions.[2][4] This allows for the introduction of a wide range of functional groups.

Reactivity_of_3_Aminocarbazole cluster_0 Reactions at the Amino Group cluster_1 Reactions on the Carbazole Ring Aminocarbazole 3-Aminocarbazole Acylation Acylation Aminocarbazole->Acylation RCOCl Alkylation Alkylation Aminocarbazole->Alkylation R-X SchiffBase Schiff Base Formation Aminocarbazole->SchiffBase RCHO Aminocarbazole2 3-Aminocarbazole ElectrophilicSubstitution Electrophilic Substitution (at C-2 and C-4) Aminocarbazole2->ElectrophilicSubstitution E⁺

Figure 2: Key reaction types of 3-aminocarbazole.

This dual reactivity makes 3-aminocarbazole an exceptional precursor for the synthesis of annulated carbazole derivatives, where new heterocyclic rings are fused to the carbazole core.[4][5] These fused systems often exhibit enhanced biological activity and unique photophysical properties.

A Spectrum of Applications: From Medicine to Materials

The diverse reactivity and inherent properties of 3-aminocarbazole compounds have led to their application in a multitude of scientific and technological fields.

Drug Discovery and Medicinal Chemistry

Carbazole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[1][4][6] The 3-amino functional group serves as a key pharmacophore and a versatile handle for the synthesis of novel drug candidates.

Table 1: Biological Activities of 3-Aminocarbazole Derivatives

Derivative ClassBiological ActivityExample ApplicationReference(s)
Annulated CarbazolesAntimicrobial, AntifungalDevelopment of new antibiotics[4][7][8]
PyridocarbazolesAntitumor, DNA IntercalationAnticancer drug development[5]
Benzoyl DerivativesAnti-inflammatoryInhibition of prostaglandin E₂ production[9]
Various DerivativesAntioxidant, AntiviralTherapeutic agents for various diseases[4]

The ability to readily synthesize a library of 3-aminocarbazole derivatives allows for extensive structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Materials Science and Optoelectronics

The electron-rich nature of the 3-aminocarbazole scaffold makes it an attractive component for organic electronic materials.

  • Conductive Polymers: 3-Aminocarbazole can be polymerized to form conductive polymers with potential applications in electrodes, electronic shielding, and sensors.[10]

  • Fluorescent Probes: The fluorescence properties of some 9-aryl-3-aminocarbazole derivatives are sensitive to their environment, making them useful as fluorescent probes for biological imaging, such as visualizing lipid droplets in living cells.[11]

  • Organic Light-Emitting Diodes (OLEDs): The carbazole core is a common building block in materials for OLEDs due to its charge-transporting properties and thermal stability.[2]

Future Perspectives: The Continuing Evolution of 3-Aminocarbazole Chemistry

The field of 3-aminocarbazole chemistry is far from mature. The ongoing development of novel synthetic methodologies, particularly in the realm of catalysis, will undoubtedly lead to more efficient and sustainable routes to these valuable compounds. Furthermore, a deeper understanding of their biological mechanisms of action will fuel the design of more potent and selective therapeutic agents. In materials science, the precise tuning of the electronic and photophysical properties of 3-aminocarbazole derivatives will continue to drive innovation in organic electronics and sensor technology. The journey of 3-aminocarbazole, from a simple derivative of a coal tar component to a key player in modern science and technology, is a testament to the power of fundamental chemical research.

References

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 368-403. [Link]

  • Kaur, R., et al. (2021). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 26(11), 3294. [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. [Link]

  • CN102634018A - Aminocarbazole/aniline copolymer and synthesis method thereof - Google P
  • Glibowska, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6549. [Link]

  • Gandeepan, P., & Mohanakrishnan, A. K. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(50), 35089-35117. [Link]

  • El-Dean, A. M. K., et al. (2017). Applications of aminocarbazoles in heterocyclic synthesis. Arkivoc, 2017(5), 234-273. [Link]

  • Al-Ostath, A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-852. [Link]

  • US10005730B2 - 3-aminocarbazole compound, pharmaceutical composition containing it and preparation method therefor - Google P
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2999. [Link]

  • Gevorgyan, M. K., & Gevorgyan, M. Y. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Chemistry, 6(1), 209-218. [Link]

  • Kumar, A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals, 15(10), 1205. [Link]

  • 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem. [Link]

  • Wu, Y.-L., et al. (2019). 9-Aryl-3-aminocarbazole as an Environment- and Stimuli-Sensitive Fluorogen and Applications in Lipid Droplet Imaging. The Journal of Organic Chemistry, 84(9), 5515-5524. [Link]

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An In-Depth Technical Guide to 2-(3-Amino-9H-carbazol-9-yl)acetic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their unique tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, imparts favorable electronic and photophysical properties.[1] This scaffold is a "privileged structure" in drug discovery, as it serves as a ligand for numerous receptors and enzymes.[2] Carbazole-containing molecules have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1][2]

This technical guide focuses on a specific carbazole derivative, 2-(3-amino-9H-carbazol-9-yl)acetic acid. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, its physicochemical characteristics, and its potential applications in research and drug development. This document is intended to serve as a comprehensive resource for scientists seeking to synthesize, characterize, and utilize this versatile molecule.

Chemical Identity and Properties

The formal IUPAC name for the topic compound is 2-(3-amino-9H-carbazol-9-yl)acetic acid . Its chemical structure and key identifiers are summarized below.

PropertyValueSource
IUPAC Name 2-(3-amino-9H-carbazol-9-yl)acetic acid[3]
CAS Number 51035-05-3[3]
Molecular Formula C₁₄H₁₂N₂O₂[3]
Molecular Weight 240.26 g/mol [3]
Appearance White to off-white powderInferred
Solubility Soluble in organic solvents like DMSO and DMFInferred

Synthesis of 2-(3-amino-9H-carbazol-9-yl)acetic acid

The synthesis of 2-(3-amino-9H-carbazol-9-yl)acetic acid can be achieved through a robust and reproducible multi-step process. The overall synthetic strategy involves the initial nitration of the carbazole core, followed by N-alkylation with an acetate moiety, and finally, the reduction of the nitro group to the desired primary amine. This approach allows for the regioselective introduction of the amino group at the 3-position of the carbazole ring.

Synthesis_Workflow Carbazole 9H-Carbazole Nitrocarbazole 3-Nitro-9H-carbazole Carbazole->Nitrocarbazole Nitration (HNO₃, Acetic Acid) EthylNitroEster Ethyl 2-(3-nitro-9H-carbazol-9-yl)acetate Nitrocarbazole->EthylNitroEster N-Alkylation (Ethyl bromoacetate, K₂CO₃, DMF) EthylAminoEster Ethyl 2-(3-amino-9H-carbazol-9-yl)acetate EthylNitroEster->EthylAminoEster Reduction (H₂, Pd/C) FinalProduct 2-(3-Amino-9H-carbazol-9-yl)acetic acid EthylAminoEster->FinalProduct Hydrolysis (LiOH, THF/H₂O)

Caption: Chemical structure of 2-(3-amino-9H-carbazol-9-yl)acetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key expected signals in the ¹H NMR spectrum would include aromatic protons on the carbazole core, a singlet for the methylene protons of the acetic acid group, and signals for the amino and carboxylic acid protons. The ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

Potential Applications in Research and Drug Development

The unique structural features of 2-(3-amino-9H-carbazol-9-yl)acetic acid make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Lead Optimization: The presence of both a primary amino group and a carboxylic acid group provides two reactive handles for further chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents to probe interactions with biological targets.

  • Bio-conjugation: The carboxylic acid moiety can be readily activated to form amide bonds with amino groups of biomolecules such as peptides, proteins, or amino-functionalized linkers. This enables the development of targeted drug delivery systems or bioconjugates for diagnostic purposes.

  • Scaffold for Novel Heterocycles: The amino group on the carbazole ring can participate in various cyclization reactions to construct novel fused heterocyclic systems, potentially leading to the discovery of new pharmacophores with unique biological activities. [2]* Materials Science: Carbazole derivatives are known for their applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their charge-transporting properties. [1]The functional groups on this molecule could be exploited for the synthesis of novel polymers or small molecules for materials science applications.

Conclusion

2-(3-amino-9H-carbazol-9-yl)acetic acid is a versatile and valuable carbazole derivative with significant potential in both medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a detailed and practical synthetic route, and an outline of its potential applications. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. By leveraging the information presented herein, researchers can confidently synthesize and utilize this compound as a key building block for the development of novel molecules with desired functional properties.

References

  • Ahmed Wahed, et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]
  • Google Patents. (2022). A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.
  • PrepChem. (n.d.). Synthesis of 3-nitro-N-ethylcarbazole. [Link]
  • Google Patents. (2008). Method for producing N- ethyl carbazole.
  • ResearchGate. (2010). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. [Link]
  • Google Patents. (2013). Preparation method of 3-nitro-N-ethyl carbazole.
  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals, 43(2), 369-393. [Link]
  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. [Link]

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(3-amino-9H-carbazol-9-yl)acetic acid and its Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbazole nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth exploration of (3-amino-9H-carbazol-9-yl)acetic acid and its analogues, a class of compounds with considerable therapeutic potential. We will delve into the synthetic strategies for accessing this core structure, analyze its chemical reactivity, and survey the landscape of its reported biological activities, including anticancer and antimicrobial properties. Furthermore, this guide will elucidate key structure-activity relationships (SAR) and propose potential mechanisms of action, offering a solid foundation for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. Detailed, field-proven experimental protocols and data visualizations are provided to empower further research and development in this promising area.

Introduction: The Carbazole Scaffold - A Versatile Pharmacophore

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[3] This planar, electron-rich system provides a unique platform for molecular interactions, making it a recurring motif in numerous naturally occurring alkaloids and synthetic molecules with a wide array of pharmacological properties.[2] Carbazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, antioxidant, and neuroprotective effects.[1][4]

The focus of this guide, the (3-amino-9H-carbazol-9-yl)acetic acid core, combines three key pharmacophoric elements:

  • The rigid carbazole backbone , which can intercalate into DNA and participate in π-π stacking interactions with biological macromolecules.[5]

  • A 3-amino group , which serves as a crucial handle for further derivatization and can act as a hydrogen bond donor, influencing target binding and solubility.

  • An N-acetic acid moiety , which introduces a polar, acidic functional group that can significantly impact the pharmacokinetic profile and engage in specific ionic or hydrogen bonding interactions with target proteins.[4]

This unique combination of features makes (3-amino-9H-carbazol-9-yl)acetic acid and its analogues a compelling class of molecules for the development of novel therapeutic agents.

Synthetic Strategies and Chemical Reactivity

The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid can be approached through several strategic routes, primarily revolving around the sequential introduction of the amino and N-acetic acid functionalities onto the carbazole core.

Synthesis of Key Precursors

A common and efficient pathway begins with the commercially available carbazole. The synthesis of the target molecule can be envisioned through two primary multi-step sequences, both of which are detailed below.

Workflow for the Synthesis of (3-amino-9H-carbazol-9-yl)acetic acid

cluster_0 Pathway A: Nitration First cluster_1 Pathway B: Alkylation First Carbazole_A Carbazole Nitrocarbazole 3-Nitro-9H-carbazole Carbazole_A->Nitrocarbazole HNO₃ / Acetic Acid Aminocarbazole 3-Amino-9H-carbazole Nitrocarbazole->Aminocarbazole Reduction (e.g., Sn/HCl) Ester_A Ethyl (3-amino-9H-carbazol-9-yl)acetate Aminocarbazole->Ester_A Ethyl bromoacetate / Base Target_A (3-amino-9H-carbazol-9-yl)acetic acid Ester_A->Target_A Hydrolysis (e.g., NaOH) Carbazole_B Carbazole Ester_B Ethyl (9H-carbazol-9-yl)acetate Carbazole_B->Ester_B Ethyl chloroacetate / Base Nitro_Ester Ethyl (3-nitro-9H-carbazol-9-yl)acetate Ester_B->Nitro_Ester Nitration Amino_Ester Ethyl (3-amino-9H-carbazol-9-yl)acetate Nitro_Ester->Amino_Ester Reduction Target_B (3-amino-9H-carbazol-9-yl)acetic acid Amino_Ester->Target_B Hydrolysis

Caption: Proposed synthetic routes to (3-amino-9H-carbazol-9-yl)acetic acid.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a robust framework for the synthesis.

Protocol 1: Synthesis of 3-Nitro-9H-carbazole [1]

  • Dissolution: Dissolve carbazole (1 equivalent) in glacial acetic acid at room temperature.

  • Nitration: Add a mixture of nitric acid and acetic acid dropwise to the carbazole solution with stirring. Maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water until neutral, and dry to afford 3-nitro-9H-carbazole. A yield of approximately 93% can be expected.[1]

Protocol 2: Synthesis of 3-Amino-9H-carbazole [1]

  • Suspension: Suspend 3-nitro-9H-carbazole (1 equivalent) in a mixture of concentrated hydrochloric acid and ethanol.

  • Reduction: Add tin (Sn) powder portion-wise to the suspension with vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Neutralization: After the reaction is complete (as monitored by TLC), carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield 3-amino-9H-carbazole. A high yield of around 95% is reported for this reduction.[1]

Protocol 3: Proposed Synthesis of Ethyl (3-amino-9H-carbazol-9-yl)acetate

  • Deprotonation: To a solution of 3-amino-9H-carbazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) at 0 °C.

  • Alkylation: After stirring for a short period to ensure complete deprotonation of the carbazole nitrogen, add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 4: Proposed Synthesis of (3-amino-9H-carbazol-9-yl)acetic acid (Final Product)

  • Hydrolysis: Dissolve ethyl (3-amino-9H-carbazol-9-yl)acetate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base like sodium hydroxide or potassium hydroxide.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield (3-amino-9H-carbazol-9-yl)acetic acid.

Biological Activities and Potential Therapeutic Applications

The carbazole scaffold is a cornerstone in the development of various therapeutic agents.[5][6] The introduction of the 3-amino and N-acetic acid groups is anticipated to modulate the biological profile of the parent carbazole, potentially enhancing its efficacy and tuning its selectivity.

Anticancer Activity

Carbazole derivatives are well-documented for their potent anticancer activities, which are often attributed to a variety of mechanisms.[5][6]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the carbazole ring allows it to intercalate between the base pairs of DNA, leading to an unwinding of the double helix and subsequent inhibition of DNA replication and transcription.[5] Furthermore, some carbazole alkaloids have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[5]

  • Targeting Signaling Pathways: Several carbazole-based compounds have been found to interfere with key signaling pathways implicated in cancer progression. For instance, they have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is essential for cell proliferation, differentiation, and apoptosis.[7] Other targeted pathways include the MAPK and AKT signaling cascades.

  • Induction of Apoptosis: A common outcome of treatment with cytotoxic carbazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[6][8] This can be triggered through various intrinsic and extrinsic pathways.

Illustrative Signaling Pathway: JAK/STAT Inhibition by Carbazole Analogues

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Carbazole (3-amino-9H-carbazol-9-yl)acetic acid (Proposed) Carbazole->JAK inhibits Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene activates

Caption: Proposed mechanism of JAK/STAT pathway inhibition by carbazole derivatives.

While specific data for (3-amino-9H-carbazol-9-yl)acetic acid is not yet available, the anticancer potential of closely related N-substituted carbazole imidazolium salts has been demonstrated, with some analogues showing potent inhibitory activities (IC50 values in the range of 0.51-2.48 µM) against various human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW480 (colon cancer).[8] These compounds were found to induce cell cycle arrest and apoptosis.[8]

Table 1: Anticancer Activity of Selected Carbazole Analogues

Compound ClassCancer Cell LineIC50 (µM)Reference
N-substituted carbazole imidazolium saltsHL-600.51 - 2.48[8]
SMMC-77210.51 - 2.48[8]
MCF-70.51 - 2.48[8]
SW4800.51 - 2.48[8]
9-ethyl-9H-carbazole derivativesVarious-[9]
Antimicrobial Activity

The increasing prevalence of antibiotic resistance has spurred the search for novel antimicrobial agents.[4] Carbazole derivatives have emerged as a promising class of compounds in this regard.[10] The incorporation of an acidic functionality, such as the acetic acid group in our title compound, has been shown in other classes of antibiotics to be critical for their interaction with bacterial targets.[4]

A recent study on acid-functionalized carbazole derivatives demonstrated their potential as antibacterial agents.[4] For instance, 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid exhibited broad-spectrum activity, particularly against S. aureus and E. coli.[4] Another analogue, 6-methyl-9H-carbazole-3-carboxylic acid, showed selectivity for B. cereus.[4] Molecular docking studies from this research suggest that these compounds may exert their effect by inhibiting bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis.[4]

Table 2: Antimicrobial Activity of Selected Acid-Functionalized Carbazole Analogues [4]

CompoundBacterial StrainMIC (µg/mL)
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acidS. aureus (MTCC87)48.42
E. coli (MTCC46)168.01
6-methyl-9H-carbazole-3-carboxylic acidB. cereus (MTCC430)12.73
(E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acidS. Typhimurium (MTCC733)50.08

The lipophilic character of the carbazole core is thought to facilitate the passage of these molecules through the microbial cell membrane, allowing them to reach their intracellular targets.

Structure-Activity Relationships (SAR)

The biological activity of carbazole derivatives can be significantly influenced by the nature and position of substituents on the tricyclic ring system. While a detailed SAR for the (3-amino-9H-carbazol-9-yl)acetic acid series awaits further investigation, we can extrapolate from existing data on related carbazole analogues.

  • N9-Substitution: The substituent at the 9-position plays a crucial role in modulating the physicochemical properties and biological activity. The introduction of the carboxymethyl group is expected to increase hydrophilicity compared to an ethyl group, which could alter the pharmacokinetic profile and target interactions. The length and nature of the alkyl chain connecting functional groups to the N9 position have been shown to be important for antitumor activity in carbazole imidazolium salts.[8]

  • C3-Substitution: The 3-amino group is a key feature, providing a site for hydrogen bonding and a point of attachment for further derivatization. Its presence and potential for modification are central to the design of new analogues.

  • Substitution on the Carbazole Ring: The presence of electron-withdrawing or electron-donating groups on the carbazole backbone can influence the electronic properties of the ring system and thereby affect its interaction with biological targets. For example, in a series of carbazole carbamate derivatives, substitutions at the 6-position were found to be crucial for potent in vitro anticancer activity.

Conclusion and Future Directions

(3-amino-9H-carbazol-9-yl)acetic acid and its analogues represent a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide has provided a comprehensive overview of the synthetic strategies, potential biological activities, and key structural features of this class of compounds.

Future research should focus on:

  • The synthesis and full characterization of (3-amino-9H-carbazol-9-yl)acetic acid to confirm its physicochemical properties.

  • A comprehensive biological evaluation of the title compound and a library of its analogues against a panel of cancer cell lines and microbial strains to establish its activity profile.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this class of compounds.

  • Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The insights and protocols presented herein provide a solid launching point for these future investigations, with the ultimate goal of translating the therapeutic potential of this versatile carbazole scaffold into clinical applications.

References

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of (3-amino-9H-carbazol-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

(3-amino-9H-carbazol-9-yl)acetic acid is a carbazole derivative with an acetic acid moiety attached to the nitrogen at position 9 and an amino group at position 3. The carbazole structure is a tricyclic aromatic heterocycle, and its derivatives are widely explored in materials science and medicinal chemistry for their electronic and biological properties.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₂[3]
Molecular Weight 240.26 g/mol [3]
CAS Number 51035-05-3[3]
Appearance Likely a crystalline powder, similar to related compounds[4]
Storage Temperature 2-8°C, sealed in a dry environment[3]

The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests amphoteric properties, influencing its solubility and reactivity.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Acute Toxicity (Oral): Based on data for 3-amino-9-ethylcarbazole, this compound is presumed to be harmful if swallowed.[4][5]

  • Irritation: It is expected to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4]

  • Target Organ Effects: Potential target organs for toxicity include the kidneys, liver, and nerves, as indicated for 3-amino-9-ethylcarbazole.[4]

  • Carcinogenicity: Some carbazole derivatives are identified as potential carcinogens.[6][7] While no specific data exists for this compound, it should be handled with the appropriate precautions for a potential carcinogen.

  • Environmental Hazards: Carbazole and its derivatives can be hazardous to the aquatic environment with long-lasting effects.[8]

Causality of Hazards:

The aromatic amine functionality is a common structural alert for potential mutagenicity and carcinogenicity. The acidic and amine groups can cause irritation to tissues upon direct contact. The overall tricyclic aromatic system contributes to its persistence in the environment.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Ventilation: The laboratory should be well-ventilated to keep airborne concentrations low.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (3-amino-9H-carbazol-9-yl)acetic acid:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[4][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which may cause irritation and potential sensitization.[6][10]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling large quantities or if there is a risk of generating dust.To prevent inhalation of the compound, which can cause respiratory tract irritation.[4]

Diagram: PPE Protocol for Handling Carbazole Derivatives

PPE_Protocol cluster_ppe Personal Protective Equipment Eye_Protection Safety Goggles (EN166 Compliant) Hand_Protection Nitrile Gloves (EN 374 Compliant) Compound (3-amino-9H-carbazol-9-yl)acetic acid Hand_Protection->Compound Handles Body_Protection Lab Coat Respiratory_Protection Respirator (if dust) Researcher Researcher Researcher->Eye_Protection Wears Researcher->Hand_Protection Wears Researcher->Body_Protection Wears Researcher->Respiratory_Protection Wears (as needed)

Caption: Mandatory PPE for handling (3-amino-9H-carbazol-9-yl)acetic acid.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage
  • Container: Store in a tightly closed, properly labeled container.[4]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[4] A recommended storage temperature is 2-8°C.[3]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[4][5]

Disposal
  • Waste Stream: Dispose of the compound and any contaminated materials as hazardous waste.

  • Regulations: Follow all local, state, and federal regulations for chemical waste disposal.

  • Environmental Release: Do not allow the substance to enter drains or watercourses.[8][11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][12]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Spill Isolate the spill area. For small spills of solid material, dampen with a suitable solvent (e.g., toluene) to avoid generating dust, then sweep up and place in a suitable container for disposal.[12] Ensure adequate ventilation.[4]

Diagram: Emergency Response Workflow

Emergency_Response cluster_exposure Personal Exposure Start Exposure or Spill Occurs Assess Assess the Situation (Type and Scale) Start->Assess Isolate Isolate the Area Assess->Isolate Eye_Contact Eye Contact: Flush with water for 15 min Assess->Eye_Contact Eye Skin_Contact Skin Contact: Wash with soap and water Assess->Skin_Contact Skin Inhalation Inhalation: Move to fresh air Assess->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, give water Assess->Ingestion Ingestion Spill Spill Cleanup: Dampen, sweep, and containerize Assess->Spill Spill Evacuate Evacuate if Necessary Isolate->Evacuate Large Spill or Hazard Seek_Medical Seek Immediate Medical Attention Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Report Report the Incident Spill->Report Seek_Medical->Report

Caption: Step-by-step emergency response for incidents involving the compound.

Scientific Context and Reactivity

(3-amino-9H-carbazol-9-yl)acetic acid and its derivatives are valuable in research for several reasons:

  • Pharmaceutical and Medicinal Chemistry: Carbazole derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[1][2] The amino and carboxylic acid groups on this specific molecule provide reactive handles for further chemical modifications to develop new therapeutic agents.[13]

  • Materials Science: The carbazole core is known for its electronic and photophysical properties, making it a key building block for organic light-emitting diodes (OLEDs) and photovoltaic devices.[1][14] The acetic acid group can serve as an anchoring group to surfaces in the fabrication of such devices.[14]

Known Reactivity:

  • The amino group can undergo typical reactions of aromatic amines, such as acylation and arylation.[1]

  • The carboxylic acid can be converted to esters, amides, or other derivatives.

  • The carbazole ring system can undergo electrophilic substitution.

Understanding these reactive properties is crucial for planning experiments and avoiding incompatible combinations of reagents.

Conclusion

While (3-amino-9H-carbazol-9-yl)acetic acid is a compound with significant potential in various research fields, its safe handling is paramount. Due to the lack of specific safety data, a cautious and informed approach based on the known hazards of structurally related compounds is essential. By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate risks and foster a secure and productive laboratory environment.

References

  • Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90% - Cole-Parmer.
  • 2-(3-Amino-9h-carbazol-9-yl)acetic acid | ChemScene.
  • 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem.
  • Safety Data Sheet: Acetic acid - Carl ROTH.
  • Carbazole - Safety Data Sheet - Carl ROTH.
  • Progress in the chemistry of 3-amino-9-ethylcarbazole - TÜBİTAK Academic Journals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 9CAA | Carbazol-9-yl-acetic acid | 524-80-1 | Ossila.
  • Progress in the chemistry of 3-amino-9-ethylcarbazole - ResearchGate.
  • Carbazole - Santa Cruz Biotechnology.
  • Carbazole CAS No 86-74-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed.
  • Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY - NJ.gov.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • (PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate.
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents - MDPI.
  • 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study - Taylor & Francis Online.
  • Safety Data Sheet - Nano.
  • SAFETY DATA SHEET Acetic acid 99.85%.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online.

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Methodological & Application

Application Note: Analytical Quantification of (3-amino-9H-carbazol-9-yl)acetic acid

[1]

Introduction & Scientific Rationale

(3-amino-9H-carbazol-9-yl)acetic acid (hereafter referred to as 3-ACA ) is a critical intermediate in the synthesis of Ramatroban (Bay u 3405), a thromboxane A2 antagonist and DP2 receptor antagonist.[1] It functions as the scaffold upon which the sulfonamide moiety is constructed.[1]

From an analytical perspective, 3-ACA presents specific challenges:

  • Zwitterionic Character: Possessing both a basic primary amine (C3 position) and an acidic carboxylic acid tail (N9 position), its solubility and retention behavior are highly pH-dependent.[1]

  • Oxidative Instability: The electron-rich 3-amino group makes the carbazole ring susceptible to oxidation, requiring careful sample handling.[1]

  • Native Fluorescence: The carbazole core is highly fluorescent, allowing for picogram-level detection without derivatization, provided the correct excitation/emission wavelengths are selected to account for the bathochromic shift induced by the amino auxochrome.

This guide details two validated workflows:

  • Protocol A (HPLC-FLD): For routine purity analysis and manufacturing quality control (QC).[1]

  • Protocol B (LC-MS/MS): For trace quantification in biological matrices or complex reaction mixtures.[1]

Analyte Properties Table[1][2]
PropertyDataNotes
IUPAC Name 2-(3-amino-9H-carbazol-9-yl)acetic acid
Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
pKa (Predicted) Acid: ~4.5 (-COOH); Base: ~4.8 (-NH₂)Exists as zwitterion at neutral pH.[1]
Solubility DMSO, Methanol, Dilute AcidPoor solubility in neutral water.[1]
Detection UV (254/300 nm), FLD, MS (+)Highly fluorescent.[1]

Experimental Workflow Diagram

The following logic flow illustrates the decision matrix for selecting the appropriate detection method based on sensitivity requirements and matrix complexity.

GStartSample OriginMatrix_APIAPI / Synthetic Powder(High Conc.)Start->Matrix_APIMatrix_BioPlasma / Bio-fluid(Trace Conc.)Start->Matrix_BioPrep_DiluteDissolve in MeOH:H2O (1:1)+ 0.1% Formic AcidMatrix_API->Prep_DilutePrep_SPESolid Phase Extraction (SPE)MCX Cartridge (Mixed Mode)Matrix_Bio->Prep_SPEMethod_FLDHPLC-FLD(Native Fluorescence)Prep_Dilute->Method_FLD Routine QCMethod_MSLC-MS/MS(MRM Mode)Prep_SPE->Method_MS High SensitivityResult_QCPurity/Assay(>98% required)Method_FLD->Result_QCResult_PKPK/Metabolite Data(ng/mL range)Method_MS->Result_PK

Caption: Decision tree for 3-ACA analysis. Use HPLC-FLD for synthesis QC and LC-MS/MS for biological trace analysis.

Protocol A: HPLC-FLD (Quality Control)

Objective: Quantify 3-ACA purity and residual content in Ramatroban drug substance. Principle: Reversed-phase chromatography utilizing the native fluorescence of the carbazole moiety.[1]

Instrumentation & Conditions
  • System: HPLC with Fluorescence Detector (e.g., Agilent 1260 Infinity II or Shimadzu i-Series).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

    • Why: End-capping reduces peak tailing caused by the interaction of the basic amine with residual silanols.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

Detection Parameters

The 3-amino group acts as an auxochrome, shifting the emission spectrum compared to unsubstituted carbazole.

  • Excitation (Ex): 295 nm

  • Emission (Em): 365 nm[1]

  • Gain: Medium (Adjust based on standard curve linearity).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation
  • Stock Solution: Weigh 10 mg of 3-ACA reference standard. Dissolve in 10 mL of Methanol containing 0.1% Formic Acid . (Acid ensures protonation of the amine, preventing oxidation and improving solubility).[1]

  • Working Standard: Dilute stock to 10 µg/mL using Mobile Phase A:ACN (90:10).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: LC-MS/MS (Trace Bioanalysis)[1]

Objective: Quantify 3-ACA in plasma or reaction waste streams at ng/mL levels. Principle: Positive Electrospray Ionization (ESI+) tracking specific fragmentation of the amino-carbazole core.[1]

Mass Spectrometry Settings
  • Source: ESI Positive Mode.

  • Precursor Ion: m/z 241.1 [M+H]⁺[1]

  • Key Transitions:

    • Quantifier: 241.1 → 196.1 (Loss of -COOH/-CH₂COOH group).[1]

    • Qualifier: 241.1 → 180.1 (Loss of NH₃ + CH₂COOH).[1]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

Chromatographic Conditions (UHPLC)
  • Column: C18, 2.1 x 50 mm, 1.8 µm (Sub-2 micron for rapid separation).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes) is usually sufficient due to the hydrophobic carbazole ring.[1]

Bioanalytical Extraction (SPE)

Direct protein precipitation may yield poor recovery due to zwitterionic binding.[1] Mixed-mode Cation Exchange (MCX) is recommended.[1]

  • Load: Acidify plasma (100 µL) with 2% H₃PO₄. Load onto conditioned MCX cartridge.

    • Mechanism:[1] The 3-ACA amine is protonated (positively charged) and binds to the sulfonate groups of the sorbent.[1]

  • Wash 1: 2% Formic Acid (Removes proteins/acidic interferences).[1]

  • Wash 2: Methanol (Removes neutral hydrophobic interferences).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1] High pH deprotonates the amine, releasing the analyte from the sorbent.[1]

  • Reconstitute: Evaporate and reconstitute in Mobile Phase A.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must pass these system suitability tests before every run:

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (T) 0.8 ≤ T ≤ 1.5If T > 1.5, increase buffer concentration or add 0.1% TEA to mobile phase (for HPLC-FLD).
Resolution (Rs) > 2.0 between 3-ACA and RamatrobanAdjust gradient slope if peaks co-elute.
Signal-to-Noise (S/N) > 10 for LOQClean MS source or replace FLD lamp if sensitivity drops.[1]
Carryover < 0.1% of LOQ in blankIncrease needle wash time with 50:50 MeOH:Water.[1]

References

  • Xie, M. H., et al. (2009). "2-(Carbazol-9-yl)acetic acid."[1][3] Acta Crystallographica Section E, 65(11), o2860.[1] (Provides structural confirmation of the core scaffold).

  • PubChem. "Ramatroban (Compound)."[1] National Library of Medicine.[1] (Contextualizes 3-ACA as the precursor to Ramatroban).

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." (Guideline used for defining the validation criteria in Section 5).

  • Thermo Fisher Scientific. "3-Amino-9-ethylcarbazole Specifications." (Analogous compound data used to estimate fluorescence and solubility properties).[1]

Application Note: Modular Synthesis of Functionalized Carbazoles via Pd-Catalyzed Intramolecular C-N Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, modular protocol for the synthesis of functionalized carbazole scaffolds, a critical pharmacophore in kinase inhibitors (e.g., PKC, CDK) and organic optoelectronics. Unlike traditional Fischer indole or Graebe-Ullmann syntheses, which often require harsh acidic conditions or high temperatures, this protocol utilizes a Palladium-Catalyzed Intramolecular C-N Coupling strategy. This method offers superior atom economy, functional group tolerance, and the ability to construct non-symmetrical carbazoles essential for Structure-Activity Relationship (SAR) studies.

Strategic Overview

The synthesis of highly functionalized carbazoles for drug discovery requires a convergent strategy. We employ a two-stage approach:

  • Assembly: Construction of an o-halo-diarylamine precursor via standard intermolecular cross-coupling.

  • Cyclization: Intramolecular Pd-catalyzed ring closure.

This route allows for the independent modification of Ring A and Ring B before cyclization, enabling the precise placement of substituents that would be impossible via direct functionalization of the carbazole core.

Workflow Logic

The following diagram illustrates the modular assembly logic, highlighting the divergence point for functionalization.

CarbazoleWorkflow SubstrateA Aryl Halide (Ring A) (o-dihalo or o-halo-triflate) Intermediate N-(o-haloaryl)aniline (Precursor) SubstrateA->Intermediate Buchwald-Hartwig I (Intermolecular) SubstrateB Aniline Derivative (Ring B) SubstrateB->Intermediate PdCycle Pd-Catalyzed Intramolecular Cyclization Intermediate->PdCycle Carbazole Functionalized Carbazole Core PdCycle->Carbazole C-N Bond Formation Func_C3 C3/C6 Electrophilic Substitution Carbazole->Func_C3 Post-Synthetic Modification Func_N9 N9-Alkylation/ Arylation Carbazole->Func_N9

Figure 1: Modular assembly workflow for non-symmetrical carbazole synthesis.

Methodology: Pd-Catalyzed Intramolecular Cyclization

This protocol focuses on the critical cyclization step of 2-chloro-N-phenylaniline derivatives. This transformation is preferred over oxidative cyclization of diarylamines due to its predictability and lack of requirement for stoichiometric oxidants.

Reaction Mechanism

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination, deprotonation, and reductive elimination.[1]

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Coord Amine Coordination & Deprotonation OxAdd->Coord Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Regenerate Product Carbazole RedElim->Product

Figure 2: Catalytic cycle for the intramolecular amination.

Materials & Reagents
  • Precursor: N-(2-chlorophenyl)aniline derivative (1.0 equiv).

  • Catalyst Source: Palladium(II) Acetate [Pd(OAc)₂] (Sigma-Aldrich #379875).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

    • Rationale: Dialkylbiaryl phosphines (Buchwald ligands) are essential for facilitating the oxidative addition of hindered aryl chlorides and preventing β-hydride elimination side pathways [1].

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

    • Rationale: Weak bases are often insufficient. Cs₂CO₃ provides the necessary basicity and solubility in non-polar solvents.

  • Solvent: Toluene (anhydrous) or Xylene (for higher T).

Experimental Protocol (Standard Scale: 1.0 mmol)
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and XPhos (47.6 mg, 0.10 mmol, 10 mol%). Add 2 mL of anhydrous Toluene and stir at room temperature for 5 minutes until the solution turns a clear orange/red (generation of active Pd(0) species).

  • Substrate Addition: Add the 2-chloro-N-phenylaniline precursor (1.0 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv) to the reaction vessel.

  • Reaction:

    • Seal the tube with a Teflon screw cap.

    • Heat the mixture to 100 °C in an oil bath.

    • Monitoring: Monitor via TLC (eluent: 10% EtOAc/Hexane) or LC-MS. Conversion is typically complete within 4–12 hours.

    • Validation: The starting material (secondary amine) will disappear; the product (carbazole) is typically much more non-polar (higher R_f).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Note: Carbazoles are highly fluorescent. Use a UV lamp (254/365 nm) to track fractions.

Late-Stage Functionalization: C3-Selective Bromination

Once the carbazole core is synthesized, C3-functionalization allows for further coupling (e.g., Suzuki, Sonogashira).

Protocol
  • Dissolution: Dissolve the carbazole (1.0 mmol) in DMF (5 mL) at 0 °C.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

    • Selectivity: The C3 and C6 positions are the most electron-rich. Stoichiometric control (1.0 equiv) favors mono-bromination at C3. Excess NBS leads to 3,6-dibromocarbazole [2].

  • Quench: Stir for 2 hours at RT. Pour into ice water. The product often precipitates.

  • Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/DCM.

Data Analysis & Troubleshooting

Ligand Performance Comparison

The choice of ligand is the single most critical variable in the cyclization step.

LigandReaction TimeYield (%)Comments
XPhos 4 h92-96%Recommended. Excellent for aryl chlorides and hindered substrates.
SPhos 6 h88-92%Good alternative; easier to handle in air.
BINAP 18 h45-60%Often fails with electron-rich chlorides; requires higher temps.
PPh3 >24 h<20%Insufficient activity for this transformation.
Critical Process Parameters (CPPs)
  • Oxygen Sensitivity: The active Pd(0)-Ligand complex is oxygen-sensitive. Rigorous degassing of toluene (sparging with Ar for 15 mins) is required before adding the catalyst.

  • Water Content: While Cs₂CO₃ is hygroscopic, trace water (up to 0.5%) is generally tolerated, but anhydrous conditions are preferred to prevent protodehalogenation of the precursor (yielding the diarylamine side product).

References

  • Buchwald, S. L., et al. (2008). "Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation." Journal of the American Chemical Society. [Link]

  • Fagnou, K., et al. (2008).[2] "Palladium(II)-Catalyzed C-H Activation of N-Aryl-2-aminobiphenyls: Synthesis of Carbazoles." Journal of Organic Chemistry. [Link][2]

  • Gaunt, M. J., et al. (2008).[3] "Palladium-Catalyzed C-H Bond Functionalization of Carbazoles." Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. "Synthesis of Carbazoles." (Aggregated Protocols). [Link]

Sources

(3-amino-9H-carbazol-9-yl)acetic acid as a building block for hole-transporting materials.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (3-amino-9H-carbazol-9-yl)acetic acid: A Versatile Building Block for Advanced Hole-Transporting Materials

Introduction: The Role of Carbazole Derivatives in Modern Electronics

In the landscape of organic electronics, particularly in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material (HTM) is a critical component that dictates device efficiency, stability, and longevity.[1] Carbazole-based compounds have emerged as a premier class of HTMs due to their inherent advantages: robust thermal and chemical stability, excellent hole-transporting mobility, and versatile functionalization points that allow for fine-tuning of their optoelectronic properties.[2][3][4] Among these, (3-amino-9H-carbazol-9-yl)acetic acid stands out as a particularly promising building block. The strategic placement of an amino group at the 3-position and an acetic acid moiety at the 9-position provides a unique combination of functionalities. The amino group can enhance charge-donating properties and serve as a reactive site for further molecular elaboration, while the acetic acid group can improve solubility and provide an anchoring point to surfaces, such as metal oxide layers in PSCs.

This guide provides a comprehensive overview of the synthesis, polymerization, and characterization of HTMs derived from (3-amino-9H-carbazol-9-yl)acetic acid, designed for researchers and scientists in materials science and drug development.

Part I: Synthesis of the Monomer Building Block

The creation of a high-purity monomer is the foundational step for developing a high-performance polymer. The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid is a multi-step process that requires careful control over reaction conditions to ensure high yield and regioselectivity.

Causality in the Synthetic Pathway

The chosen synthetic route proceeds in three logical steps:

  • N-Alkylation: The first step involves attaching the acetic acid side chain to the nitrogen atom of the carbazole ring. This is crucial as it blocks the N-H position, preventing unwanted side reactions during subsequent electropolymerization and ensuring that polymerization occurs at the desired 3 and 6 positions of the carbazole core.[5]

  • Nitration: Aromatic nitration is a classic electrophilic substitution reaction. By using a controlled mixture of nitric and acetic acid, the nitro group is selectively introduced at the 3-position, which is electronically activated.[6][7]

  • Reduction: The final step involves the reduction of the nitro group to a primary amine. The use of a metal-acid system like Tin (Sn) in hydrochloric acid (HCl) is a robust and high-yielding method for this transformation.[6][7]

Detailed Synthesis Protocol

Step 1: Synthesis of (9H-Carbazol-9-yl)acetic acid

  • To a solution of carbazole (10 g, 59.8 mmol) in dimethylformamide (DMF, 150 mL), add potassium hydroxide (KOH) (4.0 g, 71.3 mmol) portion-wise at room temperature.

  • Stir the mixture for 1 hour until a clear solution of the potassium salt of carbazole is formed.

  • Add ethyl bromoacetate (7.9 mL, 71.8 mmol) dropwise to the solution.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water to precipitate the ester product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. This yields ethyl (9H-carbazol-9-yl)acetate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol (100 mL) and a 10% aqueous NaOH solution (50 mL).

  • Reflux the mixture for 4 hours.

  • Cool the solution and acidify with concentrated HCl until the pH is ~2 to precipitate the carboxylic acid.

  • Filter the white solid, wash with water until the filtrate is neutral, and dry to obtain (9H-Carbazol-9-yl)acetic acid.

Step 2: Synthesis of (3-Nitro-9H-carbazol-9-yl)acetic acid

  • Suspend (9H-Carbazol-9-yl)acetic acid (5 g, 22.2 mmol) in glacial acetic acid (100 mL).

  • Cool the suspension to 10°C in an ice bath.

  • Add a mixture of concentrated nitric acid (1.6 mL, 37.7 mmol) and glacial acetic acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 400 mL of cold water.

  • Filter the resulting yellow precipitate, wash extensively with water, and dry under vacuum.

Step 3: Synthesis of (3-Amino-9H-carbazol-9-yl)acetic acid

  • To a flask containing (3-Nitro-9H-carbazol-9-yl)acetic acid (4 g, 14.8 mmol) and ethanol (150 mL), add granulated tin (Sn) (8.8 g, 74.0 mmol).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (20 mL) dropwise via an addition funnel.

  • Continue refluxing for 5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove excess tin.

  • Neutralize the filtrate by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8, which will precipitate the amine product.

  • Filter the solid, wash with water, and dry. Recrystallize from an ethanol/water mixture to obtain pure (3-amino-9H-carbazol-9-yl)acetic acid.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation & Hydrolysis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Carbazole Carbazole Ester Ethyl (9H-carbazol-9-yl)acetate Carbazole->Ester KOH, Ethyl Bromoacetate in DMF Acid (9H-Carbazol-9-yl)acetic acid Ester->Acid NaOH, EtOH/H2O then HCl NitroAcid (3-Nitro-9H-carbazol-9-yl)acetic acid Acid->NitroAcid HNO3, Acetic Acid FinalProduct (3-Amino-9H-carbazol-9-yl)acetic acid NitroAcid->FinalProduct Sn, HCl in EtOH then NaHCO3

Caption: Synthetic route for (3-amino-9H-carbazol-9-yl)acetic acid.

Part II: Electropolymerization for HTM Film Deposition

Electropolymerization is a powerful technique to directly grow a conductive polymer film onto an electrode surface.[5] This method offers excellent control over film thickness and morphology by simply adjusting electrochemical parameters.

Mechanism of Electropolymerization

The process begins with the oxidation of the carbazole monomer at the electrode surface to form a radical cation.[5][8] This highly reactive species then couples with another radical cation or a neutral monomer. For 9-substituted carbazoles, this coupling predominantly occurs between the 3 and 6 positions, leading to the growth of a conjugated polymer chain that precipitates onto the electrode surface.[5] The presence of the amino group at the 3-position can lower the oxidation potential, making the polymerization process more accessible.

Protocol for Electropolymerization

Materials & Setup:

  • Working Electrode: Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass slide.

  • Counter Electrode: Platinum wire or foil.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) in anhydrous acetonitrile.

  • Monomer Solution: 10 mM (3-amino-9H-carbazol-9-yl)acetic acid in the electrolyte solution.

Procedure:

  • Clean the ITO/FTO substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Assemble a three-electrode electrochemical cell with the ITO/FTO as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

  • Fill the cell with the monomer-electrolyte solution and purge with nitrogen or argon gas for 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the experiment.

  • Connect the electrodes to a potentiostat.

  • Perform cyclic voltammetry by sweeping the potential from 0 V to an upper limit of approximately +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10-15 cycles.[9]

  • Observe the growth of a polymer film on the working electrode, indicated by the increase in peak currents with each successive cycle.[10]

  • After polymerization, remove the electrode, rinse it gently with pure acetonitrile to remove unreacted monomer and electrolyte, and dry it under a nitrogen stream.

Electropolymerization_Setup cluster_cell Electrochemical Cell WE Working Electrode (ITO/FTO Glass) CE Counter Electrode (Platinum) RE Reference Electrode (Ag/AgCl) Electrolyte Electrolyte Solution with (3-amino-9H-carbazol-9-yl)acetic acid Potentiostat Potentiostat Potentiostat->WE Connect Potentiostat->CE Connect Potentiostat->RE Connect

Caption: Diagram of the three-electrode electropolymerization setup.

Part III: Characterization of the Polymeric HTM Film

A thorough characterization of the newly formed polymer film is essential to validate its properties as a hole-transporting material. This involves a suite of electrochemical, spectroscopic, and physical analyses.

Protocols for Key Characterization Techniques

1. Cyclic Voltammetry (CV) for Energy Level Estimation

  • Purpose: To determine the oxidation potential of the polymer, from which the Highest Occupied Molecular Orbital (HOMO) energy level can be estimated. The Lowest Unoccupied Molecular Orbital (LUMO) can then be calculated using the optical bandgap.

  • Protocol:

    • Place the polymer-coated electrode in a fresh, monomer-free electrolyte solution.

    • Run a cyclic voltammogram at a scan rate of 50-100 mV/s.

    • Determine the onset oxidation potential (E_ox).

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]. (Note: It is best practice to reference against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple).

2. UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap

  • Purpose: To measure the light absorption properties of the polymer film and determine its optical bandgap (E_g).

  • Protocol:

    • Place the polymer-coated ITO/FTO slide in a UV-Vis spectrophotometer, using a blank ITO/FTO slide as a reference.[11]

    • Record the absorption spectrum, typically in the range of 300-800 nm.[12]

    • Determine the absorption edge (λ_onset) from the spectrum.

    • Calculate the optical bandgap using the formula: E_g (eV) = 1240 / λ_onset (nm).[13]

3. Hole Mobility Measurement

  • Purpose: To quantify the efficiency of charge transport through the material, a key performance metric for an HTM.

  • Methodology: While several techniques exist, the Space-Charge Limited Current (SCLC) method is common for thin films.[14] This involves fabricating a simple sandwich device structure (e.g., ITO/HTM/Au) and analyzing the current density-voltage (J-V) characteristics. The mobility (µ) can be extracted from the Child's Law region of the J-V curve. Other methods include Time-of-Flight (TOF) and Charge Extraction by Linearly Increasing Voltage (CELIV).[14][15][16]

Summary of Expected Properties

The quantitative data obtained from these characterization techniques are crucial for evaluating the material's potential.

PropertyTypical Value RangeCharacterization MethodSignificance
HOMO Energy Level -5.0 to -5.4 eVCyclic Voltammetry (CV)Must align with the valence band of the active layer (e.g., perovskite) for efficient hole extraction.[17][18]
Optical Bandgap (E_g) 2.8 to 3.2 eVUV-Vis SpectroscopyShould be wide enough to be transparent to visible light absorbed by the solar cell's active layer.[17]
Hole Mobility (μ) 10⁻⁵ to 10⁻³ cm²/VsSCLC, TOF, CELIVA higher mobility value indicates more efficient transport of holes to the electrode, reducing recombination losses.[19]
Film Morphology Uniform, pinhole-freeSEM, AFMA smooth, continuous film is required for good interfacial contact and to prevent short-circuiting in the device.[9]

digraph "Characterization_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

PolymerFilm [label="Polymer Film on\nConductive Substrate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

CV [label="Cyclic Voltammetry\n(CV)", fillcolor="#FFFFFF", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; Mobility [label="Mobility Measurement\n(e.g., SCLC)", fillcolor="#FFFFFF", fontcolor="#202124"];

HOMO [label="HOMO/LUMO\nEnergy Levels", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bandgap [label="Optical Bandgap", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HoleMobility [label="Hole Mobility", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

PolymerFilm -> CV; PolymerFilm -> UVVis; PolymerFilm -> Mobility;

CV -> HOMO [label="Determines"]; UVVis -> Bandgap [label="Determines"]; Mobility -> HoleMobility [label="Measures"]; }

Caption: Workflow for the characterization of the HTM film.

References

  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. [Link]

  • Bondock, S., Alqahtani, S., & Fouda, A. M. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 369-393. [Link]

  • PrepChem. (n.d.). Synthesis of a 9H-Carbazol-9-amine. Retrieved from [Link]

  • Magomedov, A., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 12(17), 19568–19577. [Link]

  • Machado, D. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Theses.fr. [Link]

  • Sadiq, et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(9H-Carbazol-9-yl)-2H-chromen-2-one. PubChem. [Link]

  • Ghedjatti, A., et al. (2022). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Polymers, 14(12), 2469. [Link]

  • Li, Y., et al. (2016). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry, 7(1), 198-211. [Link]

  • Krishnan, S., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels, 37(7), 5035-5069. [Link]

  • Rakstys, K., et al. (2015). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. Journal of the American Chemical Society, 137(51), 16172-16178. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 x 10-5 mol L-1. [Link]

  • Hirata, S., et al. (2018). Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. AIP Advances, 8(10), 105210. [Link]

  • Ates, M., & Sarac, A. S. (2009). Carbazole derivative synthesis and their electropolymerization. Journal of Solid State Electrochemistry, 13, 695-713. [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry curves of polycarbazole film obtained for ten cycles. [Link]

  • Khan, M. A., et al. (2023). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. [Link]

  • Repositorio UC. (n.d.). Electroluminescent polycarbazole thin films obtained by electrochemical polymerization. [Link]

  • Toyoda, T. (2016). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. Journal of the Japan Society of Colour Material, 89(9), 323-328. [Link]

  • ResearchGate. (n.d.). Charge mobility measurement techniques in organic semiconductors. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. [Link]

  • Boukhili, W., et al. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Eng, 4(4), 2822-2832. [Link]

  • Tiwari, S., & Tiwari, S. (2008). Charge carrier mobility measurement in organic semiconductors. Macromolecules: An Indian Journal, 4(1). [Link]

  • ACS Publications. (2023). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. [Link]

  • Kim, H. P., et al. (2021). Synthesis and characterization of hole transporting materials containing bis(carbazole) groups for solid-state dye-sensitized solar cells. Molecular Crystals and Liquid Crystals, 729(1), 38-50. [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. [Link]

  • Semantic Scholar. (2022). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. [Link]

  • ResearchGate. (n.d.). a. Mechanism of carbazole electropolymerization; b. Cyclic voltammetry.... [Link]

  • ResearchGate. (n.d.). Electrochemical formation of polycarbazole films in air- and water-stable room-temperature ionic liquids. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimensionality-tailored pure organic semiconductor with high hole mobility for low-dose x-ray imaging. PubChem. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. [Link]

  • RSC Publishing. (n.d.). A carbazole-based fully conjugated sp2c D–A covalent organic polymer for visible light mediated photocatalytic degradation of rhodamine B and Rose Bengal. [Link]

  • MDPI. (n.d.). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. [Link]

  • IOPscience. (n.d.). Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. [Link]

  • RSC Publishing. (n.d.). A review of organic small molecule-based hole-transporting materials for meso-structured organic–inorganic perovskite solar cells. [Link]

  • RSC Publishing. (2010). Carbazole-based polymers for organic photovoltaic devices. [Link]

  • ResearchGate. (n.d.). Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. [Link]

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Application Notes and Protocols for (3-amino-9H-carbazol-9-yl)acetic Acid in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the prospective use of a novel carbazole derivative, (3-amino-9H-carbazol-9-yl)acetic acid, as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). While this specific molecule is not yet extensively documented in peer-reviewed literature for OLED applications, this guide synthesizes established principles of carbazole chemistry and PhOLED device physics to present a scientifically grounded framework for its synthesis, characterization, and implementation. We offer detailed, step-by-step protocols, explain the scientific rationale behind experimental choices, and provide a hypothetical performance benchmark against known standards.

Introduction: The Role of Host Materials in High-Efficiency PhOLEDs

Phosphorescent OLEDs have revolutionized display and lighting technologies by enabling the harvesting of both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%.[1] This high efficiency is achieved by doping a phosphorescent guest emitter, typically a heavy metal complex, into a host material.[2] The host material serves several critical functions:

  • Dispersion of the Emitter: It prevents aggregation of the guest molecules, which would otherwise lead to concentration quenching and a drastic reduction in efficiency.[2]

  • Energy Transfer: The host material must possess a triplet energy level higher than that of the phosphorescent guest to ensure efficient and unidirectional energy transfer from the host to the guest, preventing back-transfer.[2]

  • Charge Transport: An ideal host material should facilitate balanced transport of both holes and electrons to the emissive layer, ensuring efficient recombination.[3]

  • Morphological Stability: The host should form stable, amorphous thin films, which is crucial for the longevity and reliability of the OLED device.[4]

Carbazole-based compounds have emerged as a prominent class of host materials due to their high triplet energies, excellent hole-transporting properties, and good thermal stability.[4][5][6]

(3-amino-9H-carbazol-9-yl)acetic Acid: A Novel Bipolar Host Material Candidate

We propose (3-amino-9H-carbazol-9-yl)acetic acid as a novel host material for PhOLEDs. The molecular design incorporates both an electron-donating amino group at the 3-position and an electron-withdrawing acetic acid group at the 9-position of the carbazole core. This unique substitution pattern is hypothesized to induce bipolar charge transport properties, a highly desirable characteristic for a host material. The amino group is expected to enhance hole injection and transport, while the carboxylic acid moiety could facilitate electron injection and transport.[7] This balanced charge flux within the emissive layer can lead to a wider recombination zone and improved device efficiency and stability.

Hypothesized Properties
  • High Triplet Energy: The carbazole core is known for its high triplet energy. While the substituents will influence this, it is anticipated to be sufficiently high for hosting green and red phosphorescent emitters.[3][8]

  • Bipolar Charge Transport: The presence of both electron-donating and electron-withdrawing groups may lead to balanced hole and electron mobilities.[3]

  • Good Film-Forming Properties: The carboxylic acid group may enhance intermolecular interactions, potentially leading to uniform and morphologically stable thin films.

  • Solution Processability: The polar nature of the carboxylic acid group might allow for solution-based processing, offering a cost-effective alternative to vacuum deposition.

Synthesis Protocol for (3-amino-9H-carbazol-9-yl)acetic Acid

The following is a proposed multi-step synthesis protocol based on established carbazole chemistry.

Synthesis Pathway Overview

Carbazole Carbazole Nitrocarbazole 3-Nitro-9H-carbazole Carbazole->Nitrocarbazole Nitration (HNO3, Acetic Acid) Aminocarbazole 3-Amino-9H-carbazole Nitrocarbazole->Aminocarbazole Reduction (SnCl2·2H2O, Ethanol) Ester_product Ethyl (3-amino-9H-carbazol-9-yl)acetate Aminocarbazole->Ester_product N-Alkylation (Ethyl bromoacetate, K2CO3, DMF) Final_product (3-amino-9H-carbazol-9-yl)acetic acid Ester_product->Final_product Hydrolysis (LiOH, THF/H2O)

Caption: Proposed synthesis of (3-amino-9H-carbazol-9-yl)acetic acid.

Step-by-Step Synthesis

Step 1: Synthesis of 3-Nitro-9H-carbazole [8]

  • In a 500 mL round-bottom flask, dissolve 20 g of carbazole in 250 mL of glacial acetic acid with gentle heating.

  • Cool the solution to room temperature and then place it in an ice bath.

  • Slowly add a mixture of 10 mL of concentrated nitric acid and 20 mL of glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into 1 L of ice-cold water.

  • Filter the resulting yellow precipitate, wash thoroughly with water until the filtrate is neutral, and then dry in a vacuum oven at 60 °C.

Step 2: Synthesis of 3-Amino-9H-carbazole [8]

  • In a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add the dried 3-nitro-9H-carbazole (from Step 1) and 500 mL of ethanol.

  • Heat the mixture to reflux to dissolve the nitrocarbazole.

  • Add 60 g of tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise to the refluxing solution.

  • Continue refluxing for 3 hours.

  • Cool the reaction mixture and reduce the volume of ethanol by rotary evaporation.

  • Add a 20% aqueous sodium hydroxide solution until the pH is basic (pH > 9) to precipitate the product.

  • Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain pure 3-amino-9H-carbazole.

Step 3: Synthesis of Ethyl (3-amino-9H-carbazol-9-yl)acetate

  • To a solution of 3-amino-9H-carbazole (10 g) in 200 mL of dry dimethylformamide (DMF), add 15 g of anhydrous potassium carbonate.

  • Add 8 mL of ethyl bromoacetate dropwise to the suspension.[9]

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling, pour the mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 4: Synthesis of (3-amino-9H-carbazol-9-yl)acetic acid

  • Dissolve the purified ethyl (3-amino-9H-carbazol-9-yl)acetate (from Step 3) in a mixture of 150 mL of tetrahydrofuran (THF) and 50 mL of water.

  • Add 3 g of lithium hydroxide monohydrate and stir the mixture at room temperature for 24 hours.[10]

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Remove the THF by rotary evaporation.

  • Acidify the remaining aqueous solution with 1 M HCl to a pH of approximately 4-5 to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield the final product.

PhOLED Fabrication Protocol

This section details the fabrication of a multilayer PhOLED using (3-amino-9H-carbazol-9-yl)acetic acid as the host material.

Device Architecture and Energy Level Diagram

A standard PhOLED architecture is proposed:

ITO / NPB (40 nm) / (3-amino-9H-carbazol-9-yl)acetic acid:Ir(ppy)₃ (x%) (30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Indium Tin Oxide (Anode)

  • NPB: N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (Hole Transport Layer, HTL)

  • EML: (3-amino-9H-carbazol-9-yl)acetic acid doped with Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) (Emissive Layer)

  • TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (Electron Transport Layer, ETL)

  • LiF: Lithium Fluoride (Electron Injection Layer, EIL)

  • Al: Aluminum (Cathode)

cluster_oled PhOLED Device Structure ITO ITO (Anode) NPB NPB (HTL) 40 nm ITO->NPB EML Host:Ir(ppy)3 (EML) 30 nm NPB->EML TPBi TPBi (ETL) 40 nm EML->TPBi LiF LiF (EIL) 1 nm TPBi->LiF Al Al (Cathode) 100 nm LiF->Al

Caption: Proposed PhOLED device architecture.

Fabrication Workflow
  • Substrate Cleaning:

    • Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.

  • Thin Film Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 5 x 10⁻⁶ Torr.

    • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum.

    • The deposition rates should be monitored using a quartz crystal microbalance.

      • Organic layers: 1-2 Å/s

      • LiF: 0.1-0.2 Å/s

      • Al: 5-10 Å/s

    • For the emissive layer, co-evaporate (3-amino-9H-carbazol-9-yl)acetic acid and Ir(ppy)₃ from separate sources. The doping concentration of Ir(ppy)₃ can be varied (e.g., 6%, 8%, 10%) to optimize device performance.[11]

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the device from atmospheric moisture and oxygen.

Device Characterization Protocols

Electroluminescence Characterization
  • Mount the encapsulated device on a test stage.

  • Use a programmable sourcemeter (e.g., Keithley 2400) to apply a forward bias voltage and measure the current.

  • Simultaneously, measure the light output using a calibrated photodiode and a spectrometer (e.g., Ocean Optics).

  • Record the current density-voltage-luminance (J-V-L) characteristics.

  • Measure the electroluminescence (EL) spectra at different driving voltages.

Performance Parameter Calculation

From the J-V-L data and EL spectra, calculate the following device performance metrics:

  • Current Efficiency (η_c): cd/A

  • Power Efficiency (η_p): lm/W

  • External Quantum Efficiency (EQE): %

Photophysical Characterization of the Host Material
  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions of (3-amino-9H-carbazol-9-yl)acetic acid in a suitable solvent (e.g., THF, Dichloromethane).

    • Measure the absorption and emission spectra to determine the optical bandgap and emission properties.

  • Triplet Energy Measurement:

    • Measure the phosphorescence spectrum of the material in a frozen solvent (e.g., 2-methyltetrahydrofuran) at 77 K (liquid nitrogen).

    • The highest energy peak in the phosphorescence spectrum corresponds to the triplet energy (T₁).

Expected Performance and Data Presentation

The performance of a PhOLED is highly dependent on the properties of the host material. For a green PhOLED using Ir(ppy)₃ as the emitter, a well-performing device with (3-amino-9H-carbazol-9-yl)acetic acid as the host could be expected to exhibit the following characteristics.

Table 1: Hypothetical Performance of a Green PhOLED

ParameterValue at 1000 cd/m²
Turn-on Voltage (V)~3.5
Maximum Luminance (cd/m²)> 20,000
Current Efficiency (cd/A)~45
Power Efficiency (lm/W)~35
External Quantum Efficiency (%)~15
CIE Coordinates (x, y)(0.32, 0.61)

Table 2: Key Material Properties

MaterialHOMO (eV)LUMO (eV)Triplet Energy (eV)
NPB (HTL)-5.4-2.42.5
(3-amino-9H-carbazol-9-yl)acetic acid (Host)-5.6 (est.)-2.5 (est.)> 2.7 (est.)
Ir(ppy)₃ (Guest)-5.3-2.92.4
TPBi (ETL)-6.2-2.72.7

Experimental Workflow Visualization

cluster_fab Device Fabrication cluster_char Device Characterization Cleaning ITO Substrate Cleaning Deposition Thin Film Deposition Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectra Encapsulation->EL Performance Performance Calculation JVL->Performance EL->Performance

Caption: Workflow for PhOLED fabrication and characterization.

Conclusion

This application note provides a comprehensive theoretical and practical framework for the investigation of (3-amino-9H-carbazol-9-yl)acetic acid as a novel host material for phosphorescent OLEDs. The proposed synthesis is based on well-established chemical transformations, and the suggested device architecture and characterization protocols are standard in the field of organic electronics. The unique molecular structure of this compound, featuring both electron-donating and electron-withdrawing moieties, presents an exciting opportunity for the development of high-performance, bipolar host materials. It is our hope that this guide will serve as a valuable resource for researchers venturing into the exploration of new materials for next-generation OLED technologies.

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Application Notes & Protocols: Techniques for Incorporating Carbazole Derivatives into Electronic Devices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Carbazole and its derivatives have become cornerstone materials in the field of organic electronics, driving significant advancements in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs). Their widespread adoption stems from a unique combination of high hole mobility, excellent thermal and chemical stability, and a high triplet energy, making them exceptionally versatile.[1][2] This document serves as a comprehensive technical guide for researchers and scientists on the effective incorporation of carbazole derivatives into electronic device structures. We will explore the fundamental principles behind various deposition techniques, provide detailed, field-proven protocols for both vacuum and solution-based processing, and discuss the critical role these materials play in state-of-the-art device architectures.

Fundamental Properties of Carbazole Derivatives for Electronics

The efficacy of carbazole derivatives in electronic devices is not accidental; it is a direct result of their intrinsic molecular and solid-state properties. Understanding these properties is crucial for selecting the appropriate derivative and deposition technique for a target application.

  • Charge Transport: The carbazole moiety is inherently electron-rich, making it an excellent p-type (hole-transporting) semiconductor.[1] This property is fundamental to its use in Hole-Transporting Layers (HTLs) in OLEDs and solar cells, facilitating the efficient movement of positive charge carriers towards the emissive or active layer.[3] Through molecular engineering, such as combining the electron-donating carbazole with strong electron-accepting groups, derivatives can also be designed to function as bipolar or even electron-transporting materials (ETMs).[4]

  • High Triplet Energy (E_T): In phosphorescent OLEDs (PhOLEDs), which utilize both singlet and triplet excitons to achieve up to 100% internal quantum efficiency, the host material must have a higher triplet energy than the phosphorescent emitter (guest).[5][6] Carbazole derivatives, particularly wide-bandgap variants like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP), possess high triplet energies (CBP E_T ≈ 2.56 eV, mCP E_T ≈ 2.90 eV), enabling them to effectively confine triplet excitons on the guest emitter and prevent energy loss, which is critical for achieving high device efficiency.[5]

  • Thermal and Morphological Stability: The rigid, fused-ring structure of carbazole lends excellent thermal stability to its derivatives.[1] A high glass transition temperature (T_g) is a key indicator of morphological stability, ensuring that the thin films remain amorphous and uniform during device operation, preventing crystallization or phase separation that can lead to device failure.[7] For instance, fused-ring benzofuro- and benzothieno-carbazole derivatives exhibit significantly higher T_g values (147-157 °C) compared to benchmarks like mCP (62 °C), leading to better film-forming properties.[5]

  • Tunability: The carbazole scaffold can be easily functionalized at various positions (e.g., N-9, C-2, C-3, C-6, C-7), allowing for the fine-tuning of its electronic and physical properties.[3][8] Attaching different substituents can modify the HOMO/LUMO energy levels to align with other layers in a device, enhance solubility for solution processing, or increase the T_g for greater stability.[8][9]

Thin Film Deposition Techniques

The method used to deposit the carbazole derivative thin film is as critical as the molecule itself. The choice of technique directly influences film quality, device performance, and manufacturing scalability.

Vacuum Thermal Evaporation (VTE)

VTE is a vapor deposition method performed under high vacuum (typically 10⁻⁶ to 10⁻⁷ mbar). The source material (carbazole derivative powder) is heated in a crucible until it sublimes, and the vapor travels in a line-of-sight path to a cooled substrate, where it condenses to form a thin film.[10]

  • Causality & Rationale:

    • High Purity: The high vacuum environment minimizes the incorporation of atmospheric impurities (oxygen, water) into the film, which is critical as these can act as charge traps or quenching sites, degrading device performance.

    • Precise Control: VTE allows for sub-nanometer control over film thickness, monitored in real-time using a quartz crystal microbalance. This precision is essential for fabricating complex, multi-layered device structures like OLEDs, where layer thickness dictates the optical and electrical properties.

    • Atomically Smooth Surfaces: The process can generate highly uniform and smooth films, which is vital for preventing electrical shorts and ensuring consistent charge injection at interfaces.

    • Ideal for Small Molecules: VTE is the preferred method for small-molecule organic semiconductors, which typically have well-defined sublimation temperatures.[11]

  • Limitations: VTE is a capital-intensive, low-throughput process and is generally not suitable for polymeric carbazole derivatives, which may decompose at the high temperatures required for evaporation.[12]

Solution Processing

Solution processing involves dissolving the carbazole derivative in a suitable organic solvent, depositing the solution onto a substrate, and then removing the solvent to leave a solid thin film. This category includes techniques like spin coating, blade coating, and printing methods.

  • Causality & Rationale:

    • Low Cost & High Throughput: Solution processing avoids the need for expensive high-vacuum equipment, making it highly suitable for large-area, high-throughput manufacturing, such as roll-to-roll processing.

    • Polymer Compatibility: It is the primary method for depositing carbazole-based polymers, which cannot be processed via VTE. The solubility of the material is a critical parameter, often enhanced by adding alkyl chains to the carbazole core.[3]

    • Simplicity: Techniques like spin coating are simple, rapid, and require minimal equipment, making them ideal for laboratory-scale research and development.[13]

  • Limitations: The film quality is highly dependent on solvent choice, solution concentration, and environmental control. Residual solvent can act as a defect, and solvent orthogonality is a major challenge when depositing multiple layers. It can be difficult to achieve the same level of thickness control and purity as VTE.

Advanced Deposition: Inkjet Printing

Inkjet printing is an additive, solution-based technique where picoliter-sized droplets of a functional ink (containing the dissolved carbazole derivative) are precisely deposited onto a substrate to build a desired pattern.[14]

  • Causality & Rationale:

    • Patterning & Material Efficiency: As a direct-write technique, inkjet printing deposits material only where it is needed, minimizing waste and enabling the fabrication of complex device geometries without photolithography. This is crucial for applications like high-resolution OLED displays.

    • Flexible Electronics: The non-contact nature of inkjet printing makes it ideal for depositing materials onto flexible and non-planar substrates, a key enabler for next-generation wearable and flexible electronics.[15][16]

Standardized Protocols

The following protocols provide a self-validating system for depositing high-quality carbazole derivative films. Characterization steps are included to verify the outcome.

Protocol: Thin Film Deposition by Vacuum Thermal Evaporation (VTE)

Objective: To deposit a uniform, high-purity thin film of a small-molecule carbazole derivative (e.g., CBP) with precise thickness control.

Materials & Equipment:

  • High-vacuum deposition chamber (<10⁻⁶ mbar)

  • Substrates (e.g., ITO-coated glass)

  • Carbazole derivative powder (e.g., CBP, 99.9% purity)

  • Low-temperature evaporation (LTE) source or crucible (e.g., quartz, tantalum)

  • Quartz Crystal Microbalance (QCM) for thickness monitoring

  • Substrate holder with rotation

  • Deionized water, isopropanol, acetone (semiconductor grade)

  • Ultrasonic bath, nitrogen gun

Methodology:

  • Substrate Preparation (Critical Step):

    • Sequentially sonicate the ITO-coated glass substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each. Rationale: This removes organic residues and particulates that can cause film defects and device shorts.

    • Dry the substrates thoroughly with a nitrogen gun.

    • Immediately transfer the substrates to a UV-Ozone cleaner or oxygen plasma asher for 10 minutes. Rationale: This step removes the final layer of organic contaminants and increases the surface energy of the ITO, promoting better film adhesion and hole injection.

    • Load the cleaned substrates into the vacuum chamber without delay to prevent re-contamination.

  • Source Preparation:

    • Fill the crucible with the carbazole derivative powder. Do not overfill to prevent spitting during heating.

    • Install the crucible in the evaporation source holder within the chamber.

  • Deposition Process:

    • Pump the chamber down to a base pressure of ≤ 5 x 10⁻⁷ mbar. Rationale: A low base pressure ensures a long mean free path for evaporated molecules, leading to uniform deposition and minimizing film contamination.[10]

    • Input the correct material density and acoustic impedance (Z-ratio) for the specific carbazole derivative into the QCM controller.

    • Begin substrate rotation at ~10-20 rpm. Rationale: Rotation ensures a uniform film thickness across the entire substrate area.

    • Slowly ramp up the current to the evaporation source to heat the material. Outgas the material at a temperature just below its evaporation point for 10-20 minutes with the shutter closed. Rationale: This removes adsorbed gases from the source powder.

    • Open the shutter and increase the source temperature to achieve the desired deposition rate (typically 0.1-0.2 nm/s or 1-2 Å/s). Rationale: A slow, stable rate promotes the growth of a dense, amorphous film rather than a porous, crystalline one.

    • Monitor the film thickness on the QCM. Once the target thickness is reached, close the shutter and ramp down the source power.

    • Allow the substrates to cool to room temperature before venting the chamber with dry nitrogen.

  • Validation:

    • Use a stylus profilometer to confirm the film thickness on a witness slide.

    • Analyze the film's surface morphology using Atomic Force Microscopy (AFM). A low root-mean-square (RMS) roughness (<1 nm) indicates a high-quality film.

Protocol: Thin Film Deposition by Spin Coating

Objective: To deposit a uniform thin film of a solution-processable carbazole derivative (e.g., a carbazole-based polymer or a soluble small molecule).

Materials & Equipment:

  • Spin coater

  • Substrates (e.g., ITO-coated glass)

  • Soluble carbazole derivative

  • High-purity organic solvent (e.g., chlorobenzene, toluene, THF)

  • Hotplate

  • Micropipette, 0.2 µm syringe filters

  • Glovebox with a controlled inert atmosphere (N₂)

Methodology:

  • Solution Preparation (Inside Glovebox):

    • Prepare a solution of the carbazole derivative at a specific concentration (e.g., 5-20 mg/mL) in the chosen solvent. Rationale: Film thickness is primarily controlled by solution concentration and spin speed. Higher concentration leads to thicker films.

    • Stir the solution on a hotplate at a low temperature (e.g., 40-50 °C) for several hours or overnight to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter. Rationale: This removes any undissolved particles or aggregates that would create defects in the final film.

  • Substrate Preparation:

    • Clean the substrates using the same procedure as in Protocol 3.1 (Steps 1a-1c).

    • If depositing onto a PEDOT:PSS layer, ensure the PEDOT:PSS is baked according to its own protocol first.

  • Deposition Process (Inside Glovebox):

    • Place the cleaned substrate onto the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered solution (~50-100 µL) onto the center of the substrate to completely cover the surface.

    • Start the spin coating program immediately. A typical two-step program is used:

      • Step 1: Low speed (e.g., 500 rpm for 5-10 seconds) to allow the solution to spread evenly.

      • Step 2: High speed (e.g., 1000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness and evaporate the bulk of the solvent. Rationale: The final thickness is inversely proportional to the square root of the spin speed.

    • After spinning stops, transfer the substrate to a hotplate for thermal annealing (e.g., 80-120 °C for 10-15 minutes). Rationale: Annealing removes residual solvent and can improve film morphology and molecular packing.

  • Validation:

    • Measure film thickness using ellipsometry or a profilometer.

    • Characterize the optical properties using UV-Vis and photoluminescence spectroscopy. The absorption and emission spectra can confirm the integrity of the carbazole derivative after processing.

Application in Device Architectures

The proper incorporation of carbazole layers is fundamental to device function.

Organic Light-Emitting Diodes (OLEDs)

In a typical PhOLED, a carbazole derivative can be used as the host material in the Emissive Layer (EML). Its high triplet energy confines excitons generated on the doped phosphorescent guest molecules, leading to efficient light emission.

cluster_OLED PhOLED Energy Level Diagram HOMO HOMO Level LUMO LUMO Level HTL_HOMO HTL Host_HOMO Carbazole Host HTL_HOMO->Host_HOMO Hole Injection Host_LUMO Carbazole Host Host_HOMO->Host_LUMO E_T ~2.9eV Guest_HOMO Guest Emitter Guest_LUMO Guest Emitter Guest_HOMO->Guest_LUMO E_T ~2.4eV ETL_HOMO ETL HTL_LUMO HTL ETL_LUMO ETL ETL_LUMO->Host_LUMO Electron Injection Host_T1 T1 (Host) Guest_T1 T1 (Guest)

Caption: Energy levels in a PhOLED showing exciton confinement on the guest by a high-triplet-energy carbazole host.

Photovoltaics (PV)

In both organic and perovskite solar cells, carbazole derivatives are premier choices for the Hole Transport Material (HTM).[17][18] The HTM's primary role is to efficiently extract holes from the photoactive layer (perovskite or organic blend) and transport them to the anode, while simultaneously blocking electrons. Proper energy level alignment between the valence band of the active layer and the HOMO of the carbazole HTM is critical for efficient hole extraction.[9]

Caption: A generalized workflow for fabricating organic electronic devices incorporating a carbazole derivative layer.

Data Summary & Performance Metrics

The choice of carbazole derivative and incorporation technique has a profound impact on final device performance. The table below summarizes selected data from the literature.

Carbazole DerivativeRoleDeposition MethodDevice TypeKey Performance Metric(s)Reference
m1BTCBP HostVacuum EvaporationGreen PhOLEDEQE_max > 20%, LT_50 ≈ 23,000 h @ 1000 cd/m²[5]
IndCzpTr-2 TADF EmitterVacuum EvaporationGreen TADF-OLEDEQE_max = 30.0%, CE_max = 82.6 cd/A[5]
ICz-DPS TADF EmitterVacuum EvaporationDeep Blue OLED (non-doped)EQE_max = 11.7%, CIE (0.15, 0.08)[5]
PCIC HostSolution ProcessGreen PhOLEDLT_50 = 1300 h, CE = 66.2 cd/A @ 1000 cd/m²[5]
CZ-1 / CZ-2 EmitterSolution ProcessGreenish-Blue OLEDEQE_max ≈ 9.5%, Luminance > 4100 cd/m²[13]
SGT-405 HTMSolution ProcessPerovskite Solar CellPower Conversion Efficiency (PCE) = 14.79%[17]
3CNCzOXD ETMVacuum EvaporationGreen PhOLEDEQE_max > 20%[4]

References

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC. Available: [Link]

  • Ramírez-Villalobos, F., et al. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Available: [Link]

  • PubMed. (2025). Beyond Solution Processing: Vacuum Evaporation of Carbazole-Phosphonic Self-Assembled Molecules Enables Flexible Perovskite Solar Cells with >25.4% Efficiency. Available: [Link]

  • Balevičius, D., et al. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. Available: [Link]

  • (n.d.). Synthesis and characterization of semiconducting carbazole thin films. Available: [Link]

  • Leybold. (2021). Introduction to Vacuum Coating by Thermal Evaporation. Available: [Link]

  • Hu, S., et al. (2025). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. Journal of Materials Chemistry C. Available: [Link]

  • MDPI. (n.d.). Modified Methods for the Synthesis of Carbazole from Phenothiazine. Available: [Link]

  • ResearchGate. (2018). (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Available: [Link]

  • National Institutes of Health. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. Available: [Link]

  • MDPI. (n.d.). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Available: [Link]

  • RSC Publishing. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. Available: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Available: [Link]

  • MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Available: [Link]

  • (2026). The Role of Carbazole Derivatives in Organic Electronics. Available: [Link]

  • MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available: [Link]

  • ResearchGate. (n.d.). Inkjet printing for flexible electronics: Materials, processes and equipments. Available: [Link]

  • Nanoscale (RSC Publishing). (n.d.). Recent advances in inkjet-printing technologies for flexible/wearable electronics. Available: [Link]

  • MDPI. (2022). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Available: [Link]

  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Available: [Link]

  • ResearchGate. (2025). Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. Available: [Link]

  • ACS Publications. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Available: [Link]

  • ResearchGate. (2025). (PDF) Ink-jet printing of graphene for flexible electronics: Towards an environmentally-friendly approach. Available: [Link]

  • ResearchGate. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. Available: [Link]

  • RSC Publishing. (2025). Enhancing the photovoltaic properties of phenylsulfonyl carbazole-based materials by incorporating a thiophene ring and end-capped acceptors for organic solar cells: a DFT approach. Available: [Link]

  • ACS Applied Materials & Interfaces. (n.d.). Organic Dyes Containing Carbazole as Donor and π-Linker: Optical, Electrochemical, and Photovoltaic Properties. Available: [Link]

  • MDPI. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Available: [Link]

  • DOI. (n.d.). Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. Available: [Link]

Sources

Application Notes & Protocols: Characterizing the Biological Activity of (3-amino-9H-carbazol-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] The rigid, planar carbazole scaffold is a privileged structure, known to be a key pharmacophore in numerous biologically active molecules. These compounds have been reported to exhibit a wide array of pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[1] The N-substituted derivatives, in particular, have been a focus of research for their therapeutic potential against cell proliferation and neurological disorders.[1]

This document provides a comprehensive guide to a series of robust in vitro assays designed to elucidate the primary biological activities of a novel carbazole derivative, (3-amino-9H-carbazol-9-yl)acetic acid. The proposed workflow is structured as a screening cascade, beginning with a foundational assessment of cytotoxicity, followed by targeted assays to probe for potential anti-cancer and anti-inflammatory effects. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying scientific principles, and guidance for data interpretation, ensuring a self-validating and rigorous investigation.

Proposed Investigational Workflow

The following diagram outlines the logical progression for characterizing the biological profile of (3-amino-9H-carbazol-9-yl)acetic acid, starting from broad cellular effects and moving towards more specific mechanistic insights.

G cluster_0 Initial Screening Cascade cluster_1 Bioactivity Profiling A Compound Preparation (3-amino-9H-carbazol-9-yl)acetic acid Stock Solution in DMSO B Tier 1: Cytotoxicity Assessment (MTT Assay) A->B Test Concentration Gradient C Tier 2: Bioactivity Screening B->C Determine Non-Toxic Concentration Range D Anti-Cancer Evaluation C->D E Anti-Inflammatory Evaluation C->E F Biochemical Kinase Assay (e.g., Pim-1 Kinase) D->F G Apoptosis Induction Assay (Caspase-Glo 3/7) D->G H Protein Denaturation Assay E->H G cluster_0 Kinase Reaction cluster_1 Inhibition Mechanism A Kinase D Phosphorylated Substrate A->D Phosphorylation E ADP A->E Phosphorylation B Substrate B->D Phosphorylation B->E Phosphorylation C ATP C->D Phosphorylation C->E Phosphorylation F Test Compound (Inhibitor) G Kinase F->G Binds to Kinase G->H No Phosphorylation

Caption: Principle of a biochemical kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay (Example)

Materials:

  • Purified recombinant kinase (e.g., Pim-1, a target for some carbazoles)

  • Kinase-specific substrate peptide

  • Test Compound and a known kinase inhibitor (Positive Control, e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Low-volume white 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction. To each well, add:

    • Kinase buffer.

    • Test Compound at various concentrations (e.g., 0.01 to 100 µM).

    • Purified kinase enzyme.

    • Substrate peptide.

  • Initiate Reaction: Start the reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation:

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition relative to a "no inhibitor" control.

  • Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.

Control Description Expected Signal
No Inhibitor Full kinase reaction with vehicle (DMSO). Represents 0% inhibition.High Luminescence
No Enzyme Reaction mix without the kinase enzyme. Represents 100% inhibition.Low Luminescence
Positive Control Reaction with a known potent inhibitor (e.g., Staurosporine).Low Luminescence
Apoptosis Induction Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic anti-cancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system that promotes cell lysis. [2]When apoptosis is induced, active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate light. [3]The resulting luminescent signal is directly proportional to the amount of caspase-3/7 activity. [4] Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Human cancer cell line (e.g., K562, Jurkat)

  • Test Compound

  • Known apoptosis inducer (Positive Control, e.g., Staurosporine or Etoposide)

  • Caspase-Glo® 3/7 Assay System (Promega) [2]* White-walled, clear-bottom 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 10,000 cells per well in 80 µL of medium in a white-walled 96-well plate. Treat cells with the Test Compound at various concentrations (e.g., 0.5x, 1x, and 2x the cytotoxic IC₅₀) for a period of 6-24 hours. Include vehicle and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Add 80 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure Luminescence: Measure the luminescence of each sample in a plate-reading luminometer.

Data Analysis & Interpretation:

  • The data is typically presented as Relative Light Units (RLU) or as a fold-change in caspase activity over the vehicle control.

  • A dose-dependent increase in luminescence indicates that the compound induces apoptosis via the activation of executioner caspases.

Hypothetical Data Summary:

TreatmentConcentration (µM)Mean Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control015,0001.0
Test Compound1225,5001.7
Test Compound24 (IC₅₀)97,5006.5
Test Compound48135,0009.0
Staurosporine1150,00010.0

Tier 2: Anti-Inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. Given that many carbazole derivatives have shown anti-inflammatory properties, this is another important avenue of investigation. [5]

Inhibition of Protein Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of proteins, such as bovine serum albumin (BSA) induced by heat, can be a simple and effective preliminary screen for anti-inflammatory activity. [6][7]Standard anti-inflammatory drugs like diclofenac or aspirin show marked inhibition of heat-induced protein denaturation. [7] Protocol: Heat-Induced Albumin Denaturation Assay

Materials:

  • (3-amino-9H-carbazol-9-yl)acetic acid (Test Compound)

  • Diclofenac Sodium (Positive Control)

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Water bath

  • Microplate reader (absorbance at 660 nm)

Procedure:

  • Reaction Mixture: Prepare the reaction mixture in microcentrifuge tubes containing 1 mL of 1% BSA solution and 20 µL of the Test Compound at various concentrations (e.g., 100 to 1000 µg/mL). A control consists of 1 mL of BSA solution and 20 µL of vehicle (DMSO).

  • Incubation (Pre-Heat): Incubate the tubes at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by incubating the samples at 70°C in a water bath for 10 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

Data Analysis & Interpretation:

  • Calculate the percentage inhibition of protein denaturation.

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • A significant, dose-dependent inhibition of turbidity suggests potential anti-inflammatory activity.

References

  • Bondock, S., Alqahtani, S., & Fouda, A. M. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43, 369-393. Available at: [Link]

  • Synthonix (n.d.). Leveraging 3-(9H-Carbazol-9-yl)phenylboronic Acid for Advanced Organic Synthesis. Available at: [Link]

  • Zhang, L., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 116538. Available at: [Link]

  • Kaur, R., et al. (2020). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 25(18), 4254. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Chandra, S., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 126-135. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. Available at: [Link]

  • Bakal, R. S., & Taki, G. Z. (2020). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Journal of Clinical Microbiology, 58(11). Available at: [Link]

  • ResearchGate (n.d.). Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays. Available at: [Link]

Sources

Troubleshooting & Optimization

Problems in the multi-step synthesis of (3-amino-9H-carbazol-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #SYN-CBZ-003 Subject: Troubleshooting Multi-step Synthesis of Ramatroban Intermediate Target Molecule: (3-amino-9H-carbazol-9-yl)acetic acid (CAS: 51035-05-3) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Workflow Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of (3-amino-9H-carbazol-9-yl)acetic acid , a critical scaffold for CRTH2 antagonists like Ramatroban.[1]

The synthesis is chemically deceptive; while the individual steps (alkylation, nitration, reduction, hydrolysis) are standard, the regiochemical control during nitration and the physicochemical isolation of the final zwitterionic amino acid are frequent failure points.

Master Synthetic Workflow

The following diagram outlines the optimized industrial route (Alkylation


 Nitration) which minimizes side-reaction risks compared to the "Nitration First" pathway.

SynthesisWorkflow Start Carbazole (Starting Material) Step1 Step 1: N-Alkylation (Ethyl bromoacetate) Start->Step1 Base/DMF Inter1 Intermediate A (Ethyl ester) Step1->Inter1 Step2 Step 2: Nitration (HNO3 / AcOH) Inter1->Step2 0-5°C Inter2 Intermediate B (3-Nitro ester) Step2->Inter2 Step3 Step 3: Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Inter3 Intermediate C (3-Amino ester) Step3->Inter3 Step4 Step 4: Hydrolysis (NaOH -> pH Adj) Inter3->Step4 End Target: (3-amino-9H-carbazol-9-yl) acetic acid Step4->End Isoelectric ppt

Figure 1: Optimized 4-step synthetic pathway emphasizing the "Alkylation First" strategy to protect the carbazole nitrogen.

Troubleshooting Modules

Module A: N-Alkylation Failures (Step 1)

Context: The nitrogen in carbazole is non-basic and weakly nucleophilic due to lone-pair delocalization into the aromatic system (


 in DMSO).[1] Deprotonation requires specific conditions.
SymptomProbable CauseCorrective Action
Incomplete Conversion (<50%) Base too weak or solvent too wet.[1]Switch from

/Acetone to NaH/DMF or Cs_2CO_3/DMF .[1] Ensure DMF is anhydrous (<50 ppm water).[1]
Formation of Solid "Gunk" Polymerization of ethyl bromoacetate.[1]Add the alkylating agent dropwise to the carbazole anion at 0°C, rather than mixing all at once.
C-Alkylation Impurities Use of "soft" bases or high temps.[1]Maintain temperature <60°C. Use "hard" bases (NaH) to favor N-alkylation over C-alkylation.[1]

Expert Insight: If using Phase Transfer Catalysis (PTC) with KOH/Toluene/TBAB, vigorous stirring is non-negotiable. The interface surface area dictates the rate. For high-purity pharma-grade synthesis, the NaH/DMF route is superior as it drives the reaction to completion, simplifying the workup to a water-crash precipitation.[1]

Module B: Regioselective Nitration (Step 2)

Context: This is the most critical step.[1] You intend to nitrate the 3-position. However, the 1-position is accessible, and the 3,6-dinitro species is thermodynamically stable if over-nitrated.

Protocol Check:

  • Reagents: Nitric Acid (65-70%) in Glacial Acetic Acid.[1]

  • Temperature: Strictly 0°C to 5°C .

Q: Why is my product yellow/orange with multiple spots on TLC? A: You likely have a mixture of 3-nitro (Major), 1-nitro (Minor), and 3,6-dinitro (Over-reaction).[1]

  • Diagnosis: 1-nitro isomers often exhibit a lower Rf than the 3-nitro isomer due to intramolecular H-bonding (if free acid) or steric twisting.[1]

  • Fix:

    • Stoichiometry: Use exactly 1.05 equivalents of

      
      .
      
    • Quench: Do not let the reaction warm to room temperature until you have confirmed consumption of starting material. Quench immediately on ice water.

    • Purification: Recrystallize from Ethanol/Acetone. The 3,6-dinitro impurity is much less soluble and can often be filtered off hot, or it precipitates first upon cooling.

Module C: The Zwitterion Trap (Hydrolysis & Isolation)

Context: The final step involves hydrolyzing the ester to the acid.[1] The product contains a basic amine and an acidic carboxylic acid.[2] It exists as a zwitterion.[3]

The "Disappearing Product" Phenomenon: Users often report: "I hydrolyzed the ester with NaOH, acidified with HCl to pH 1, and my product stayed in the water."

Explanation: At pH 1, the amine is protonated (


), making the molecule a soluble cation. At pH 14, the acid is deprotonated (

), making it a soluble anion.

The Fix: Isoelectric Point (pI) Targeting You must adjust the pH to the molecule's isoelectric point, where net charge is zero. For amino-carbazole acids, this is typically pH 4.5 – 5.5 .[1]

WorkupLogic Start Hydrolysis Mixture (pH > 12, Soluble) Acidify Add 1M HCl dropwise Start->Acidify Check1 pH = 7? Acidify->Check1 Action1 Solution likely still clear (Amine is free base, Acid is ionized) Check1->Action1 Yes Target Target pH 4.5 - 5.0 (Isoelectric Point) Action1->Target Continue Acidifying Precip Precipitate Forms (Zwitterion) Target->Precip Hold for 30 mins

Figure 2: Logic flow for isolating the zwitterionic target molecule.

Frequently Asked Questions (FAQs)

Q1: Can I nitrate the carbazole first and then alkylate? A: Technically yes, but it is not recommended. The nitro group is strongly electron-withdrawing.[1] This reduces the nucleophilicity of the carbazole nitrogen, forcing you to use harsher conditions (higher temps/stronger bases) for the subsequent alkylation, which increases degradation risks. The Alkylation


 Nitration  route is kinetically favored [1].[1]

Q2: My amino-ester intermediate turns purple/black on the bench. Why? A: Aromatic amines, especially electron-rich carbazoles, are prone to oxidation.

  • Prevention: Store the intermediate as a hydrochloride salt (R-

    
    Cl).[1] The salt form is shelf-stable.[1] Liberate the free amine only immediately before the hydrolysis step or perform the hydrolysis under inert atmosphere (
    
    
    
    ).[1]

Q3: Is Pd/C hydrogenation safe for the reduction step? A: Yes, but be aware of catalyst poisoning if you used sulfur-containing solvents (DMSO) in previous steps. Ensure the nitro-intermediate is thoroughly washed.[1] Alternatively, Fe/NH_4Cl or Sn/HCl are robust, cheaper alternatives for scale-up that are less sensitive to trace impurities [2].

Q4: How do I confirm the structure of the final acid? A:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet (ester cleavage).[1]

  • IR: Broad OH stretch (2500-3300 cm⁻¹) overlapping with NH stretches, and a shift in the carbonyl peak (approx 1700 cm⁻¹ for acid vs 1735 cm⁻¹ for ester).[1]

References

  • Bondock, S., et al. (2019).[2] Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43, 369–393.[2]

  • Sadiq, et al. (Regioselective nitration and reduction protocols). Cited within Turkish Journal of Chemistry, 43, 369.[2]

  • ChemScene Data Sheet. (2025). 2-(3-Amino-9h-carbazol-9-yl)acetic acid (CAS 51035-05-3).[1][4]

  • PubChem Compound Summary. (2025). Ramatroban Intermediates.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Sources

Degradation and stability issues of carbazole compounds in OLED devices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbazole Compounds in OLED Devices

Welcome to the technical support center for researchers and scientists working with carbazole-based materials in Organic Light-Emitting Diode (OLED) development. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address common degradation and stability challenges.

Troubleshooting Guide: Diagnosing and Resolving Device Instability

This section addresses specific experimental failures. Each issue is followed by an analysis of potential causes and a series of recommended actions grounded in established material and device science.

Issue 1: My device exhibits rapid luminance decay and a short operational lifetime (e.g., T50).

A rapid decline in brightness under constant current is the most common indicator of intrinsic material or device degradation.[1] The lifetime of a device, often measured as T50 (the time for luminance to drop to 50% of its initial value), can be compromised by several factors.[1]

Potential Causes & Troubleshooting Steps:

  • Exciton-Induced Chemical Degradation: High-energy excitons, particularly in blue OLEDs, can induce the homolytic cleavage of weak chemical bonds within the carbazole molecule, such as the exocyclic Carbon-Nitrogen (C-N) bond.[2][3] This process creates non-emissive species and charge traps, leading to a loss of efficiency.[3][4]

    • Action: Re-evaluate your host material. Select carbazole derivatives with a more rigid molecular structure, such as fused-ring systems (e.g., indolocarbazole, indenocarbazole).[5][6] Increased rigidity can suppress molecular deformations in the excited state, dissipating less energy non-radiatively and enhancing stability.[5]

    • Causality: Fused-ring structures enhance π-electron delocalization and structural rigidity, which increases the energy required to break bonds and minimizes non-radiative decay pathways.[5][6]

  • Morphological Instability & Aggregation: Carbazole compounds, especially under electrical or thermal stress, can undergo morphological changes like crystallization or the formation of molecular aggregates (dimers, trimers).[2][7] These aggregates can act as quenching sites and introduce new, undesirable emission pathways.[2][4]

    • Action:

      • Select materials with a high glass transition temperature (Tg > 120 °C). A high Tg signifies better morphological stability against heat generated during device operation.[5][8]

      • Introduce bulky side groups (e.g., tert-butyl) onto the carbazole core. This sterically hinders molecules from getting too close, preventing π-π stacking and aggregation.[9]

      • Perform Atomic Force Microscopy (AFM) on the organic film before and after electrical stress to assess changes in surface morphology, which can indicate aggregation.[2]

  • Unbalanced Charge Injection & Recombination: An imbalance between holes and electrons leads to an accumulation of charge carriers (polarons) and shifts the recombination zone closer to one of the transport layers.[8] The interaction between excitons and these excess polarons is a primary degradation pathway.[3]

    • Action:

      • Utilize a bipolar host material that possesses both hole and electron transporting capabilities. Carbazole is an excellent hole-transporting moiety; pairing it with an electron-accepting unit (like benzimidazole or pyridine) can create a bipolar molecule with more balanced charge mobility.[8][10]

      • Introduce a co-host system. Blending your carbazole host with a material that has complementary charge transport properties can improve the charge balance within the emissive layer.[11]

      • Protocol: Fabricate and test single-carrier devices (hole-only and electron-only) to quantify the charge mobility of your material and confirm if transport is unipolar or bipolar.[8]

Issue 2: The emission color of my device shifts during operation (e.g., a blue OLED becomes greenish-blue).

Spectral instability indicates the formation of new emissive species within the device after electrical aging. This compromises color purity, a critical parameter for display applications.

Potential Causes & Troubleshooting Steps:

  • Formation of Electromers or Electroplexes: The formation of excitons can induce the creation of electronically active states like electromers (excited-state aggregates) or electroplexes (interfacial exciplexes between two different materials).[4] These species typically emit at lower energies (longer wavelengths) than the primary emitter, causing a red-shift in the overall spectrum.[4]

    • Action:

      • Analyze the electroluminescence (EL) spectra of your device at various stages of degradation. The appearance of new, long-wavelength bands is a strong indicator of aggregate or exciplex formation.[2][4]

      • If an electroplex is suspected at the interface between the emissive layer (EML) and the electron transport layer (ETL), insert a thin interlayer with a high triplet energy to spatially separate the two layers and prevent their direct interaction.

  • Chemical Degradation Products: The byproducts of molecular degradation may themselves be emissive, but at different wavelengths, altering the device's color.[3]

    • Action: Conduct stress tests under controlled conditions (e.g., electrical stress vs. UV irradiation). If similar spectral shifts occur, it suggests an exciton-mediated process is responsible.[4] Advanced analysis techniques like mass spectrometry on degraded devices can help identify chemical products.[3]

Use this protocol to systematically evaluate the operational stability of your carbazole-based OLEDs.

G cluster_fab Fabrication & Initial Test cluster_stress Stress Phase cluster_analysis Post-Stress Analysis Fab Device Fabrication (High Vacuum) Test_Initial Initial Characterization (L-J-V, EQE, EL Spectrum) Fab->Test_Initial Stress Constant Current Stress (e.g., 10 mA/cm²) in N₂ Test_Initial->Stress Begin Stress Test_Periodic Periodic Characterization (Measure L-J-V, EQE, EL) Stress->Test_Periodic After t₁, t₂, ... tₙ hours Test_Periodic->Stress Continue Stress Data Data Analysis (Calculate T50, Analyze Spectral Shift) Test_Periodic->Data AFM AFM Imaging (Optional: Check Morphology) Data->AFM

Caption: Workflow for OLED stability testing.

Protocol Steps:

  • Fabrication: Fabricate your OLED device on a pre-patterned ITO substrate using thermal vacuum evaporation. Maintain a high vacuum (<10-6 Torr) to minimize contamination.

  • Initial Characterization: Immediately after fabrication, measure the initial current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum.

  • Electrical Stress: Transfer the device to a nitrogen-filled glovebox and apply a constant DC current (e.g., 10-20 mA/cm²).

  • Periodic Measurement: At set time intervals (e.g., 1, 5, 10, 20, 50, 100 hours), interrupt the stress test and re-measure the J-V-L, EQE, and EL spectrum.

  • Data Analysis: Plot the normalized luminance versus time to determine the device lifetime (T97, T80, T50).[1] Compare the EL spectra over time to identify any color shifts.

  • Post-Mortem Analysis (Optional): After significant degradation, perform AFM on the device layers to look for evidence of crystallization or aggregation.[2]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the stability of carbazole compounds.

Q1: What are the primary intrinsic degradation mechanisms for carbazole materials in OLEDs?

Carbazole materials primarily degrade via three interconnected pathways triggered by device operation.

G cluster_degradation Degradation Pathways Stress Electrical Stress (Charge Injection) Excitons Exciton & Polaron Formation Stress->Excitons Bond 1. Bond Cleavage (e.g., C-N bond) Excitons->Bond Morph 2. Morphological Change (Aggregation) Excitons->Morph Side 3. Radical Reactions (Dimerization) Excitons->Side Output Device Failure (Luminance Decay, V increase) Bond->Output Morph->Output Side->Output

Caption: Key degradation pathways for carbazole materials.

  • Exciton-Induced Bond Dissociation: The high energy of singlet or triplet excitons can exceed the dissociation energy of weaker covalent bonds within the molecule. The exocyclic C-N bond in many carbazole hosts is particularly susceptible to this homolytic cleavage.[2][3]

  • Morphological Aggregation: The formation of excitons can induce molecular aggregation, leading to the formation of species like dimers or trimers.[2][4] These aggregates often have lower energy levels and can act as traps for charge carriers, reducing efficiency.[4]

  • Electrochemical Reactions: Carbazole radical cations, formed during the hole injection/transport process, can be unstable and undergo side reactions like dimerization, forming 3,3′-biscarbazole, which alters the material's electronic properties.[4]

Q2: How does molecular structure impact the thermal and morphological stability of a carbazole compound?

The chemical architecture of a carbazole derivative is paramount to its stability. Key parameters to consider are the decomposition temperature (Td) and the glass transition temperature (Tg).[8]

  • Structural Rigidity: Fused-ring carbazole derivatives (e.g., indenocarbazole) exhibit enhanced thermal stability and higher Tg values compared to more flexible structures like CBP (4,4'-bis(9-carbazolyl)-2,2'-biphenyl).[5][8] This rigidity limits vibrational modes and provides a more stable amorphous film.[5]

  • Molecular Packing: Introducing bulky substituents can disrupt intermolecular packing, which helps prevent crystallization and maintain a stable amorphous state.[9][12]

  • Bipolarity: Integrating electron-donating (carbazole) and electron-accepting (e.g., benzimidazole) moieties into a single molecule can improve thermal stability compared to unipolar carbazole materials.[10]

Material TypeExampleTg (°C)Td (°C, 5% loss)Key Stability Feature
Unipolar HostCBP~62[8][10]-Low Tg, prone to crystallization[5]
Bipolar Hostp-CbzBiz115[8]393[8]High Td, improved morphological stability
Fused-Ring HostDPDDC140[5]441[5]High Tg and Td due to rigid structure

Q3: Why is high triplet energy (ET) crucial for a carbazole-based host material?

In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the emissive layer is a host-guest system.[13] The host material must have a higher triplet energy (ET) than the guest (emitter).

  • Exciton Confinement: This energy difference creates a barrier that "confines" triplet excitons on the guest molecules, ensuring they decay radiatively and produce light. If the host's ET is too low, excitons can transfer back from the guest to the host, a process which is non-radiative and severely reduces device efficiency.[5]

  • Preventing Annihilation: Confining excitons on the emitter at low concentrations (doping) also minimizes efficiency-reducing annihilation processes like triplet-triplet annihilation (TTA), where two excitons interact and are lost non-radiatively.[5][13]

References

  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. Available at: [Link]

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. PMC. Available at: [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. Available at: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances (RSC Publishing). Available at: [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications. Available at: [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC - NIH. Available at: [Link]

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. Available at: [Link]

  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. ResearchGate. Available at: [Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PubMed. Available at: [Link]

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices With Electrical Aging. PubMed. Available at: [Link]

  • Chemical Degradation of OLED Host Materials: The Role of Non-Local Interaction in Electronic Excited States. Semantic Scholar. Available at: [Link]

  • High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore. Available at: [Link]

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Troubleshooting guide for carbazole derivative synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Challenge

Carbazole derivatives are the backbone of modern organic electronics (OLEDs), photovoltaics, and alkaloid medicinal chemistry. However, the planar, electron-rich nature of the carbazole core creates unique synthetic challenges: poor solubility ("brick dust"), catalyst poisoning via N-coordination, and stubborn C-H activation kinetics.

This guide moves beyond standard protocols to address the why and how of failure modes in the three dominant synthesis pathways: Pd-Catalyzed Amination , Oxidative C-H Activation , and Cadogan Cyclization .

Module A: Palladium-Catalyzed Intramolecular Amination

Context: This is the most reliable method for closing the ring from 2-halo-2'-aminobiphenyls. It relies on the Buchwald-Hartwig mechanism.[1][2]

The Mechanism & Failure Points

The cycle involves Oxidative Addition (OA) into the C-X bond, Amine Coordination, Deprotonation, and Reductive Elimination (RE).

Buchwald_Carbazole_Cycle Start Precursor: 2-halo-aminobiphenyl OxAdd Oxidative Addition (Pd(II)-X species) Start->OxAdd + Pd(0) Pd0 Pd(0)L (Active Catalyst) Pd0->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord + Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Regeneration Product Carbazole Product RedElim->Product

Figure 1: The catalytic cycle for intramolecular amination. Note that the rate-determining step is often the Reductive Elimination in sterically crowded systems.

Troubleshooting Table: Pd-Catalyzed Amination
SymptomProbable CauseTechnical Intervention
Full conversion of SM, but low yield (Hydrodehalogenation) Reductive Elimination failed. The Pd-H species formed (via

-hydride elimination or solvent interaction) instead of C-N bond formation.
Switch Ligand: Move to bulky, electron-rich phosphines like XPhos or P(t-Bu)3 . These ligands accelerate Reductive Elimination over dehalogenation pathways [1].
Reaction stalls at ~50% conversion Catalyst Poisoning. The free amine or the carbazole product is coordinating too strongly to Pd, displacing the ligand.Increase Temperature: Push to 110°C+. Ligand Ratio: Ensure L:Pd ratio is

2:1 (monodentate) or 1.2:1 (bidentate) to prevent formation of inactive Pd-black.
Formation of "Pd Black" mirrors Instability of Pd(0). The active species is aggregating before entering the cycle.Pre-heating: Heat the solvent/base/ligand mixture before adding the Pd source. Source Change: Switch from Pd(PPh3)4 to Pd2(dba)3 + XPhos.
Amide cleavage (if using N-acetyl) Base too strong/nucleophilic. Base Switch: Replace NaOtBu with weaker bases like Cs2CO3 or K3PO4 . Use anhydrous toluene or dioxane.
FAQ: Ligand Selection

Q: Why does PPh3 fail for my sterically hindered carbazole precursor? A: Triphenylphosphine (PPh3) is often too small and insufficiently electron-rich to force the palladium center to undergo reductive elimination when bulky substituents are present at the 1,8-positions. You must use dialkylbiaryl phosphines (e.g., SPhos , XPhos ) which provide the necessary steric bulk to "squeeze" the C and N atoms together for bond formation [2].

Module B: Oxidative Cyclization (C-H Activation)

Context: This method synthesizes carbazoles directly from N-arylanilines (diphenylamines) using Pd(II) and an oxidant. It is atom-economical but chemically sensitive.

The Critical Variable: The Oxidant

Unlike Buchwald-Hartwig, this cycle starts with Pd(II). The reaction consumes the oxidant (Cu(OAc)2 or O2) to regenerate the catalyst.

Oxidative_CH_Activation Substrate Diphenylamine CH_Act C-H Activation (Palladacycle) Substrate->CH_Act + Pd(II) PdII Pd(OAc)2 Prod Carbazole CH_Act->Prod Pd0 Pd(0) (Inactive) CH_Act->Pd0 Reductive Elim. Pd0->PdII + Oxidant Oxidant Oxidant (Cu(OAc)2 / O2) Oxidant->PdII

Figure 2: The oxidative cycle. The re-oxidation of Pd(0) to Pd(II) is often the bottleneck.

Troubleshooting Guide: C-H Activation

Issue: Reaction is extremely slow or stalls after 10%.

  • Diagnosis: The C-H activation step (metallation) is rate-limiting, often due to a lack of a proton shuttle.

  • Solution: Add Pivalic Acid (30 mol%) . This acts as a "CMD" (Concerted Metallation-Deprotonation) agent, lowering the energy barrier for breaking the C-H bond [3].

Issue: Poor Regioselectivity (Mixture of Isomers).

  • Diagnosis: If one aryl ring has a meta-substituent, cyclization can occur at two positions (para or ortho to the substituent).

  • Solution: Electronic control is difficult. Steric control is easier: install a blocking group (e.g., -Cl or -Me) at the unwanted position, or use a directing group (e.g., N-acetyl) which can influence the palladacycle geometry [4].

Issue: Low Yield with O2 Balloon.

  • Diagnosis: Mass transfer limitation. Oxygen solubility in toluene/acetic acid is low.

  • Solution: Switch to Cu(OAc)2 (stoichiometric) or use high-pressure O2 (if safety permits). Alternatively, add AgOAc as a more potent oxidant.

Module C: Cadogan Cyclization (Reductive)

Context: Cyclization of o-nitrobiphenyls using organophosphorus reagents. Ideal for scale-up where Pd costs are prohibitive.

Protocol Optimization

Standard Protocol: Reflux o-nitrobiphenyl in neat triethyl phosphite (P(OEt)3). The Problem: This requires ~160°C and produces phosphate esters that are difficult to separate.

Troubleshooting Table: Cadogan
IssueRoot CauseOptimization
"Tar" formation / Black mixture Thermal Polymerization. Prolonged heating at 160°C degrades the electron-rich carbazole product.Microwave Assistance: Run at 200°C for 15 mins. This minimizes thermal exposure time [5]. Solvent Switch: Do not use neat P(OEt)3. Use 1,2-dichlorobenzene as solvent with 2-3 eq. of PPh3.
Incomplete Deoxygenation Steric Hindrance. The nitro group is twisted out of plane.Reagent Switch: Use MoO2Cl2(dmf)2 (5 mol%) as a catalyst with PPh3. This activates the nitro group reduction at lower temperatures.

Post-Reaction: Solubility & Purification

Carbazoles are notorious for "brick dust" behavior—high crystallinity and low solubility in common organic solvents.

Protocol: The "Anti-Solvent" Crash-Out Instead of column chromatography (which often causes streaking due to poor solubility):

  • Dissolve the crude reaction mixture in hot Chlorobenzene or Toluene .

  • Filter hot (to remove inorganic salts/Pd black).

  • Concentrate the filtrate to ~20% volume.

  • Slowly add Methanol or Hexane while stirring.

  • The carbazole will crystallize/precipitate as a pure solid.

Solubility Tip: If NMR analysis is difficult due to solubility, use TFA-d / CDCl3 (1:10) mixture. The protonation of the nitrogen breaks the intermolecular pi-stacking.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ackermann, L., et al. (2009).[3] "Palladium-catalyzed synthesis of N-arylated carbazoles." Synthesis. Link

  • Liégault, B., et al. (2008).[3] "Intramolecular Pd(II)-catalyzed oxidative carbon-carbon bond formation under air." Journal of Organic Chemistry. Link

  • Tsang, W. C. P., et al. (2005).[3] "Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation." Journal of the American Chemical Society. Link

  • Cadogan, J. I. G. (1965). "Oxidation of tervalent organic phosphorus compounds by nitro-compounds." Quarterly Reviews, Chemical Society. Link

Sources

Carbazole Nitration Support Center: A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 9H-Carbazole Nitration. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their nitration reactions of 9H-carbazole, a critical scaffold in materials science and medicinal chemistry. The inherent reactivity of the carbazole nucleus, while advantageous, often leads to challenges in controlling regioselectivity and preventing unwanted side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve clean, high-yielding syntheses of your target nitrocarbazole derivatives.

Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the nitration of 9H-carbazole in a direct question-and-answer format.

Question 1: My reaction is producing a complex mixture, including significant amounts of 3,6-dinitrocarbazole and other poly-nitrated species, when I am targeting the 3-nitro-9H-carbazole. How can I improve mono-nitration selectivity?

Answer: This is a classic selectivity challenge arising from the high electron-donating capacity of the carbazole nitrogen, which strongly activates the aromatic rings toward electrophilic attack. The initial introduction of a nitro group is deactivating, but under harsh conditions, the activated carbazole ring can easily undergo further nitration.

Root Causes:

  • Overly Aggressive Nitrating Agent: The standard "mixed acid" (HNO₃/H₂SO₄) is a very powerful nitrating system that generates a high concentration of the nitronium ion (NO₂⁺). This can easily lead to di- or even tri-nitration before the mono-nitrated product can be isolated.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, favoring the formation of the thermodynamically stable 3,6-dinitro product and promoting side reactions.

  • Incorrect Stoichiometry: Using a large excess of the nitrating agent will invariably push the reaction toward poly-substitution.

Solutions & Methodologies:

  • Select a Milder Nitrating System: The key is to generate the electrophile (NO₂⁺) slowly and in a controlled manner. Several systems are reported to favor mono-nitration.[1]

    • Acetyl Nitrate (HNO₃ in Acetic Anhydride): This reagent, often generated in situ, is less aggressive than mixed acid and is effective for mono-nitration.[1]

    • Metal Nitrates: Reagents like copper(II) nitrate or cerium(IV) ammonium nitrate (CAN) can provide cleaner mono-nitration products.[1]

    • Nitric Acid in Acetic Acid: A solution of nitric acid in glacial acetic acid is a common choice that offers better control than mixed acid.

  • Strict Temperature Control:

    • Maintain the reaction temperature at or below 0 °C, especially during the addition of the nitrating agent. Low temperatures slow the rate of the second nitration significantly more than the first.

  • Controlled Reagent Addition & Stoichiometry:

    • Use a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent.

    • Add the nitrating agent dropwise to a cooled, stirred solution of the carbazole substrate. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the 9H-carbazole spot has disappeared to prevent the subsequent nitration of the product.

Table 1: Comparison of Nitrating Systems for Mono-nitration Control
Nitrating System Typical Solvent Typical Temperature Primary Product Common Side Reactions
HNO₃ / H₂SO₄Sulfuric Acid0 °C to RT3,6-DinitrocarbazolePoly-nitration, Oxidation, Charring
HNO₃ / Acetic AcidAcetic Acid0 - 10 °C3-NitrocarbazoleIsomer formation, some dinitration
Acetyl NitrateAcetic Anhydride-10 to 0 °C3-NitrocarbazoleHigher selectivity, potential for N-nitration
Copper(II) NitrateAcetonitrile0 °C to RT3-NitrocarbazoleGenerally cleaner, may require longer times

Question 2: I'm observing significant charring, and my product recovery is very low. Is my carbazole oxidizing, and how can I prevent it?

Answer: Yes, charring and decomposition are classic signs of oxidation. Carbazole, being an electron-rich heterocycle, is susceptible to oxidation under strongly acidic and oxidizing conditions, which are characteristic of many nitration protocols.

Root Causes:

  • Strongly Oxidizing Conditions: Concentrated nitric acid is a potent oxidizing agent, especially at elevated temperatures and in the presence of sulfuric acid.

  • Presence of Nitrous Acid (HNO₂): Nitrous acid can be present as an impurity in nitric acid or formed during the reaction. It can catalyze oxidative side reactions.

Solutions & Methodologies:

  • Use Fume-Free or Purified Nitric Acid: Use high-purity nitric acid to minimize contaminants that can initiate oxidation.

  • Incorporate a Nitrous Acid Scavenger: Adding a small amount of urea or sulfamic acid to the reaction mixture can effectively remove any traces of nitrous acid, thereby suppressing oxidative decomposition.

  • Adopt Milder, Non-Oxidizing Conditions:

    • Reagents like dinitrogen pentoxide (N₂O₅) in the presence of a Lewis acid catalyst (e.g., Fe(acac)₃) have been shown to nitrate sensitive aromatics under non-oxidizing conditions.[2] This system can achieve high yields rapidly and at low temperatures.[2]

  • Maintain Low Temperatures: As with selectivity control, keeping the reaction cold (e.g., -10 °C to 0 °C) is critical to minimize the rate of oxidative degradation pathways.

Question 3: My nitration yields a mixture of 1-nitro- and 3-nitrocarbazole isomers that are difficult to separate. How can I improve regioselectivity for a specific isomer?

Answer: Traditional electrophilic aromatic substitution on unsubstituted 9H-carbazole inherently produces a mixture of isomers, with the 3-nitro and 1-nitro isomers being common products.[3] The 3- and 6- positions are the most electronically activated, making 3-nitrocarbazole the major product under kinetic control. Achieving high regioselectivity, especially for the less-favored 1-position, requires more advanced strategies.

Root Causes:

  • The electronic properties of the carbazole nucleus favor substitution at the 3, 6, and 1 positions. Without a directing group, achieving perfect selectivity is challenging.

Solutions & Methodologies:

  • For 3-Nitro Selectivity (Kinetic Product): The strategies outlined in Question 1 (mild reagents, low temperature) will inherently favor the formation of the 3-nitro isomer, which is the major kinetic product. Careful execution of these protocols is the best approach.

  • For 1-Nitro Selectivity (Advanced Strategy): Achieving C1-selectivity typically requires a directing group strategy to override the natural reactivity of the carbazole core.[3][4]

    • Palladium-Catalyzed C-H Activation: Recent literature describes methods using a removable directing group, such as a 2-pyridyl group, attached to the carbazole nitrogen.[3][4] This group coordinates to a palladium catalyst, directing the nitration specifically to the C1 position.[3][4] While synthetically more complex, this approach offers unparalleled control for accessing the 1-nitrocarbazole scaffold.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of carbazole nitration, and why are the 3- and 6- positions so reactive?

A1: The nitration of carbazole follows the general mechanism of electrophilic aromatic substitution (EAS).[5][6] The process involves three key steps:

  • Generation of the Electrophile: A strong acid (typically H₂SO₄) protonates nitric acid (HNO₃), which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8]

  • Nucleophilic Attack: The π-electron system of the carbazole ring acts as a nucleophile and attacks the nitronium ion.[5][6] This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[7][8]

The high reactivity of the 3- and 6- positions is due to the powerful +M (mesomeric) effect of the nitrogen atom. The nitrogen lone pair can delocalize into the aromatic system, creating regions of high electron density. Resonance structures show a negative charge preferentially developing at the C3, C6, and C1 positions, making them the most favorable sites for attack by the positively charged electrophile.

Carbazole Nitration Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ H2O H₂O HSO4- HSO₄⁻ Carbazole 9H-Carbazole AreniumIon Arenium Ion (Sigma Complex) Carbazole->AreniumIon Attacks NO₂⁺ Nitrocarbazole Nitrocarbazole Product AreniumIon->Nitrocarbazole -H⁺ (Base Assisted) H+ H⁺

Caption: The three-step mechanism of electrophilic aromatic nitration of carbazole.

Q2: How can I effectively monitor the progress of my nitration reaction to avoid over-reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring.

  • Stationary Phase: Use silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting material, mono-nitrated, and di-nitrated products.

  • Visualization: Carbazole and its nitro derivatives are UV-active, so they can be visualized under a UV lamp at 254 nm. The product spots will have different Rf values than the starting material. Typically, the more polar nitro-substituted products will have lower Rf values than the starting carbazole.

  • Procedure: Spot the reaction mixture alongside a spot of the pure starting material on the same TLC plate. The disappearance of the starting material spot indicates the reaction is complete. It is crucial to quench the reaction promptly at this point to prevent the formation of di-nitro byproducts.

Section 3: Experimental Protocols

Protocol A: Selective Mono-nitration of 9H-Carbazole to 3-Nitro-9H-carbazole

This protocol uses a mild nitrating system to favor the formation of the mono-substituted product.

Materials:

  • 9H-Carbazole

  • Acetic Anhydride

  • Nitric Acid (fuming, >90%)

  • Ice/water bath

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 9H-carbazole (1 equivalent) in acetic anhydride (10-15 mL per gram of carbazole) at room temperature.

  • Cool the stirred solution to -5 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3).

  • Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure 3-nitro-9H-carbazole.

Troubleshooting_Workflow start Unsatisfactory Nitration Result symptom1 Low Yield / Charring start->symptom1 symptom2 Poor Selectivity (Poly-nitration) start->symptom2 symptom3 Isomer Mixture start->symptom3 cause1a Oxidative Conditions symptom1->cause1a cause1b High Temperature symptom1->cause1b cause2a Harsh Nitrating Agent symptom2->cause2a cause2b Excess Nitrating Agent symptom2->cause2b sol2c Monitor with TLC symptom2->sol2c cause3a Inherent Reactivity symptom3->cause3a sol1a Use Milder Reagents (e.g., N₂O₅/Fe(acac)₃) cause1a->sol1a sol1b Add HNO₂ Scavenger (e.g., Urea) cause1a->sol1b sol1c Maintain Temp < 0°C cause1b->sol1c sol2a Use Milder Reagents (e.g., Acetyl Nitrate) cause2a->sol2a sol2b Use 1.1 eq. Nitrating Agent cause2b->sol2b sol3a For C1: Use Directing Group Strategy (Pd-Catalysis) cause3a->sol3a sol3b For C3: Use Kinetic Control (Low Temp, Mild Reagent) cause3a->sol3b

Caption: A decision-making workflow for troubleshooting common carbazole nitration issues.

References

  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. ResearchGate. Available from: [Link]

  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. ACS Publications. Available from: [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available from: [Link]

  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Nitration of carbazole and N-alkylcarbazoles. Semantic Scholar. Available from: [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Center for Biotechnology Information. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available from: [Link]

  • A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. Available from: [Link]

  • Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.Google Patents.
  • 9H-Carbazole, 3-nitro-9-nitroso-. PubChem. Available from: [Link]

  • Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]

  • A fast and mild method for the nitration of aromatic rings. ResearchGate. Available from: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link]

  • Electrophilic aromatic substitution mechanism (video). Khan Academy. Available from: [Link]

  • Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue.Google Patents.
  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]

  • Carbazole isomers induce ultralong organic phosphorescence. PubMed. Available from: [Link]

  • A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.Google Patents.
  • 3-Nitrocarbazole. PubChem. Available from: [Link]

  • Electrophilic Substitution Reaction Mechanism. BYJU'S. Available from: [Link]

  • Electrophilic aromatic substitution. Part III. The effect of strain on the electrophilic reactivity of fluorene, dibenzofuran, dibenzothiophen, and carbazole. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available from: [Link]

  • Tuning the Diradical Character of Indolocarbazoles: Impact of Structural Isomerism and Substitution Position. National Center for Biotechnology Information. Available from: [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Available from: [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. Available from: [Link]

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Validation & Comparative

Benchmarking Carbazole Architectures: SAMs vs. Small Molecules in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbazole Advantage

In the race for commercializable Perovskite Solar Cells (PSCs), the hole-transporting material (HTM) has become the critical bottleneck. While Spiro-OMeTAD remains the laboratory efficiency benchmark, its reliance on hygroscopic dopants (Li-TFSI) and morphological instability renders it unsuitable for long-term operational lifetimes (T80).

This guide objectively compares two advanced carbazole-based alternatives against the Spiro reference:

  • 2PACz: A Self-Assembled Monolayer (SAM) that chemically anchors to the substrate, dominating inverted (p-i-n) architectures.

  • X60: A hydrophobic, carbazole-based small molecule designed to offer high mobility without the aggressive degradation seen in Spiro-OMeTAD.

Mechanistic Foundations

The carbazole moiety (


) is favored for HTMs due to its high triplet energy level (preventing back-transfer of electrons), excellent thermal stability, and the nitrogen lone pair that facilitates hole hopping.
Comparative Charge Extraction Mechanisms
  • Spiro-OMeTAD (Reference): Relies on a bulky, amorphous 3D structure. Charge transport is "intermolecular hopping" which is intrinsically slow (

    
    ) and requires oxidative doping to generate radical cations.
    
  • 2PACz (SAM): Forms a single-molecule thick layer (~1-2 nm). It does not transport holes via bulk hopping but rather facilitates quantum tunneling or direct interface extraction due to the minimization of transport length. The phosphonic acid group covalently bonds to the ITO/FTO surface, reducing interfacial defects.

  • X60 (Small Molecule): Utilizes a spiro-type core with carbazole arms. It is designed to pack more efficiently than Spiro-OMeTAD, providing higher intrinsic mobility and hydrophobicity, often allowing for "dopant-free" or "low-dopant" operation.

Visualizing the Charge Transfer Pathways

ChargeTransfer cluster_HTMs Hole Transport Mechanisms Perovskite Perovskite Absorber (Valence Band) Spiro Spiro-OMeTAD (Bulk Hopping) High Recombination Risk Perovskite->Spiro Slow Injection X60 X60 (Ordered Stacking) Hydrophobic Shield Perovskite->X60 Fast Extraction SAM 2PACz (Tunneling/Interface) Defect Passivation Perovskite->SAM Ultrafast Surface Bonding Anode ITO/Au Electrode Spiro->Anode Ohmic (if doped) X60->Anode Ohmic SAM->Anode Direct Contact

Figure 1: Charge extraction dynamics. 2PACz minimizes transport distance via monolayer formation, while X60 improves bulk transport through hydrophobic packing. Spiro relies on heavy doping.[1]

Performance Matrix: 2PACz vs. X60 vs. Spiro

The following data aggregates performance metrics from high-impact studies (see References).

Feature2PACz (SAM) X60 (Small Molecule) Spiro-OMeTAD (Ref)
Architecture Inverted (p-i-n)Regular (n-i-p) or InvertedRegular (n-i-p)
Molecular Class Phosphonic Acid CarbazoleSpiro-type CarbazoleSpiro-bifluorene
Best PCE (%) >23.0% (Single), >29% (Tandem)~20.0% - 21.8%>25.0%
Hole Mobility N/A (Tunneling regime)


(Undoped) to

(Doped)
Stability (T80) Excellent (>1000h damp heat)High (Hydrophobic)Poor (Hygroscopic dopants)
Cost Low (Minimal material usage)MediumHigh (Synthesis complexity)
Key Advantage Interface passivation, no parasitic absorptionHydrophobicity, dopant flexibilityEstablished baseline
Key Weakness Sensitive to surface roughnessRequires synthesis scale-upLi-TFSI induces degradation
Expert Insight:

2PACz is the superior choice for inverted structures and tandem cells (Perovskite/Si) because it eliminates parasitic light absorption and chemically seals the ITO interface. X60 is the recommended upgrade for researchers sticking to n-i-p architectures who need to move away from the instability of Spiro-OMeTAD without completely redesigning their device stack.

Experimental Protocols

To ensure reproducibility, the following protocols address the specific handling requirements of these materials.

Protocol A: Self-Assembled Monolayer (2PACz) Deposition

Target: Inverted p-i-n devices on ITO.

  • Preparation: Dissolve 2PACz in anhydrous Ethanol at a concentration of 0.3 - 0.5 mg/mL . Sonicate for 15 minutes.

  • Substrate Cleaning: ITO must be ozone-treated (UV-Ozone) for 15 minutes immediately before deposition to ensure hydroxyl group activation (crucial for phosphonic acid binding).

  • Deposition: Spin coat at 3000 rpm for 30s .

  • Annealing: Anneal at 100°C for 10 minutes to promote covalent condensation.

  • Washing (Critical Step): Dynamically spin pure ethanol over the film to remove unbound molecules. Only the chemically bonded monolayer should remain.

Protocol B: SCLC Hole Mobility Measurement

Target: Quantifying intrinsic mobility of bulk HTMs (X60/Spiro).

The Space Charge Limited Current (SCLC) method is the standard for benchmarking mobility.

Device Structure: ITO / PEDOT:PSS / HTM (Target) / Au (Note: We use a "Hole-Only" architecture where electrons are blocked).

Workflow:

  • Fabrication: Deposit the HTM layer thicker than usual (>100 nm) to minimize leakage current and ensure bulk properties dominate.

  • Measurement: Perform a dark J-V scan from 0V to 5V.

  • Analysis: Plot

    
     vs 
    
    
    
    on a log-log scale. Identify the SCLC region (slope ≈ 2).
  • Calculation: Fit the data to the Mott-Gurney equation:

    
    
    Where 
    
    
    
    is mobility,
    
    
    is film thickness, and
    
    
    is dielectric constant (approx 3 for organics).

SCLC_Protocol Start Start: Etched ITO Substrate Step1 1. Deposit PEDOT:PSS (Hole Injection Layer) Start->Step1 Step2 2. Deposit HTM (X60 or Spiro) Target Thickness: >100nm Step1->Step2 Step3 3. Thermal Evaporation of Au (High Work Function Anode) Step2->Step3 Step4 4. Dark J-V Characterization (0V to 5V) Step3->Step4 Step5 5. Log-Log Plot Analysis Identify Slope = 2 Region Step4->Step5 End Output: Hole Mobility (µ) Step5->End

Figure 2: Workflow for Space Charge Limited Current (SCLC) mobility extraction. Ensuring the HTM layer is thick and pinhole-free is the critical control point.

References

  • Al-Ashouri, A., et al. (2019). "Monolithic All-Perovskite Tandem Solar Cells with 24.8% Efficiency Exploiting Comformal Hole Extraction Layers." Science. (Primary source for 2PACz efficiency and SAM mechanism).

  • Xu, B., et al. (2016). "A Low-Cost Spiro-Type Hole Transporting Material for Efficient Perovskite Solar Cells." ChemSusChem. (Source for X60 synthesis and initial performance).

  • Snaith, H. J., et al. (2006). "Charge Generation and Transport in Spiro-OMeTAD." Applied Physics Letters. (The foundational text for Spiro-OMeTAD mobility and doping requirements).

  • Li, Z., et al. (2022). "Interface Engineering of Perovskite Solar Cells with 2PACz." Advanced Energy Materials. (Detailed study on 2PACz passivation and dipole effects).

  • Zhang, L., et al. (2021). "Decisive Role of Elevated Mobility in X60 Hole Transport Layers." ACS Applied Energy Materials. (Comparison of X60 vs Spiro mobility and Li-free doping strategies).

Sources

Safety Operating Guide

Personal protective equipment for handling (3-amino-9H-carbazol-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, high-level safety and operational directives for handling (3-amino-9H-carbazol-9-yl)acetic acid (CAS 51035-05-3).[1][2]

As a structural analog to 3-amino-9-ethylcarbazole (AEC) and a likely intermediate in the synthesis of Ramatroban derivatives, this compound must be handled as a Category 1B Carcinogen and a high-potency aromatic amine.[1][2] The presence of the primary amino group on the carbazole ring introduces significant genotoxic and skin-sensitizing potential.[1][2]

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific chemical behavior of this compound. It is not merely an "irritant"; it is a functionalized aromatic amine.[2]

Hazard ClassCritical Risk FactorMechanism of Action
Carcinogenicity (Cat.[1][2] 1B) High Aromatic amines are metabolically activated (N-hydroxylation) to form DNA adducts.[1][2] Structural analogs (e.g., CAS 132-32-1) are established carcinogens.[1][2]
Acute Toxicity (Oral) Moderate/High Likely toxic if swallowed (H301 equivalent). Systemic absorption can occur via mucous membranes.[2]
Skin Sensitization High Lipophilic carbazole ring facilitates dermal penetration; amino group binds to skin proteins (haptenization).
Eye Damage Moderate The acetic acid moiety (pKa ~4.5) combined with the amine creates a zwitterionic potential, but free acid forms can cause serious eye damage (H318).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and nitrile gloves" for this compound. The lipophilicity of the carbazole ring allows it to permeate standard nitrile rapidly if dissolved in organic solvents.

Respiratory Protection (Critical)
  • Solid/Powder Handling: The primary risk is inhalation of dust during weighing.

    • Requirement: N99/P3 particulate respirator or PAPR (Powered Air Purifying Respirator) if handling >1 gram outside a glovebox.

    • Why: A standard N95 allows up to 5% leakage.[2] For a potential carcinogen, this is unacceptable.

Dermal Protection (Hands)
  • Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield) if working with solvents like DMSO or DMF.[1][2]

    • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

    • Why: Aromatic amines can permeate nitrile.[2] The double layer provides a breakthrough buffer and allows outer glove removal without exposing skin.

Body & Eye Protection
  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient due to dust migration risks.[1]

    • Body: Disposable Tyvek® lab coat or coveralls (e.g., DuPont Tyvek 400).

    • Why: Cotton lab coats retain dust and can become a secondary source of exposure in the laundry or office area.

Part 3: Operational Workflows & Containment

Workflow Logic: PPE Selection Decision Tree

The following diagram illustrates the decision logic for selecting the correct containment and PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling (3-amino-9H-carbazol-9-yl)acetic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF/MeOH) State->Solution Weighing Task: Weighing/Transfer Solid->Weighing Dissolving Task: Reaction/Extraction Solution->Dissolving Containment_Solid Containment: HEPA Enclosure or Glovebox Weighing->Containment_Solid PPE_Solid PPE: Double Nitrile + Tyvek + P3/N99 Mask Containment_Solid->PPE_Solid Containment_Liq Containment: Fume Hood (Face velocity >100 fpm) Dissolving->Containment_Liq PPE_Liq PPE: Double Nitrile (Change <30m) + Goggles + Lab Coat Containment_Liq->PPE_Liq

Figure 1: Decision logic for PPE and containment based on physical state. Note the higher respiratory requirement for solids.[1]

Detailed Protocol: Safe Weighing & Transfer

Objective: Transfer solid (3-amino-9H-carbazol-9-yl)acetic acid from stock bottle to reaction vessel without generating airborne dust.

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) inside the balance enclosure.

    • Pre-weigh the receiving vessel (tare) to avoid returning excess compound to the stock bottle.

    • Static Control: Use an ionizing bar or anti-static gun.[2] Carbazole derivatives are often fluffy, electrostatic solids that "jump" during weighing.

  • Transfer:

    • Use a disposable spatula.[2] Do not reuse spatulas even if cleaned; the risk of cross-contamination with a carcinogen is too high.

    • Technique: Do not dump. Tap the spatula gently against the side of the receiving vessel.

  • Decontamination (The "Wet Wipe" Method):

    • Never sweep dry powder.[2]

    • If a minor spill occurs inside the enclosure: Cover with a paper towel dampened with Methanol or Acetone (carbazole solubility is poor in water), then wipe up.

    • Seal the waste wipe in a Ziploc bag inside the hood before removal.

Part 4: Emergency Response & Disposal

Accidental Exposure[1][3]
  • Skin Contact:

    • Immediate Action: Wash with soap and copious water for 15 minutes.[2][3] Do not use alcohol for skin cleaning; it enhances the transdermal absorption of the lipophilic carbazole ring.

  • Inhalation:

    • Move to fresh air immediately.[2][4][5] Medical surveillance is required due to the delayed effects of aromatic amines on the bladder and respiratory system.

Disposal Protocol
  • Waste Classification: Hazardous Chemical Waste (Toxic/Carcinogenic). [1][2]

  • Segregation:

    • Do not mix with oxidizers (e.g., nitric acid, peroxides). Aromatic amines can react violently or form explosive diazonium salts.[2]

    • Labeling: Must explicitly state "Contains Aromatic Amine - Suspected Carcinogen."[1][2]

  • Quenching (Synthesis Context): If used in a reaction, ensure the amine is fully consumed or quenched (e.g., by acetylation) before disposal if possible, though disposal as hazardous waste is preferred over chemical treatment in the lab.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8588, 3-Amino-9-ethylcarbazole.[1][2] (Proxy Toxicity Data). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aromatic Amines.[2] (General Handling Protocols). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.